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  • Product: Zanamivir Azide Triacetate Methyl Ester
  • CAS: 130525-58-5

Core Science & Biosynthesis

Foundational

Zanamivir Azide Triacetate Methyl Ester mechanism of action

This guide details the technical specifications, synthetic utility, and structural mechanism of Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5). Perspective: This molecule is not the active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and structural mechanism of Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5).

Perspective: This molecule is not the active pharmaceutical ingredient (API) itself but the critical "Gateway Intermediate" in the synthesis of Zanamivir (Relenza). Its "Mechanism of Action" is defined by its role as a masked, lipophilic precursor that enables the introduction of the essential C-4 guanidino group.

Mechanism of Synthesis, Activation, and Structural Utility

Executive Summary

Zanamivir Azide Triacetate Methyl Ester (Methyl 5-acetamido-4-azido-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonate triacetate) is the fully protected, lipophilic precursor to the neuraminidase inhibitor Zanamivir.

While Zanamivir functions by inhibiting the viral neuraminidase enzyme via a strong electrostatic interaction, this azide intermediate serves a chemical mechanism : it masks the polarity of the parent sialic acid to allow organic solvent solubility and provides the electrophilic "handle" (the azide) for the late-stage introduction of the guanidine group.

Molecular Architecture & Properties

This molecule represents a "locked" state of the drug, where every reactive center is protected or masked.

FeatureChemical GroupFunction / Mechanism
Core Scaffold 2,3-dehydro-Neu5AcMimics the transition state of sialic acid cleavage by neuraminidase.
C-4 Position Azide (-N₃) The Critical Warhead Precursor. A bio-orthogonal group that replaces the hydroxyl; it is non-basic and uncharged, serving as a placeholder for the eventual guanidine.
C-1 Position Methyl Ester (-COOMe) Carboxyl Protection. Masks the acidic charge, preventing zwitterion formation and increasing solubility in organic solvents (DCM, EtOAc).
C-7,8,9 Chain Triacetate (-OAc) Hydroxyl Protection. Increases lipophilicity and prevents side reactions during the guanidinylation steps.
Mechanism of Action: Synthetic Transformation

The primary "action" of this molecule is its controlled transformation into Zanamivir. This occurs via a three-stage "Unlock and Activate" mechanism.

Stage 1: The Azide "Handle" Installation (Formation)

The azide is introduced via a nucleophilic ring-opening of an oxazoline intermediate. This ensures the correct stereochemistry at C-4.

  • Mechanism: The oxazoline ring (formed between C-5 amide and C-4) is opened by trimethylsilyl azide (TMSN₃).[1]

  • Outcome: Inversion of configuration or retention depending on conditions, locking the nitrogen at C-4.

Stage 2: The Staudinger/Reduction "Switch"

The azide is inert to most conditions but highly reactive to phosphines or hydrogenation.

  • Reaction:

    
    
    
  • Protocol: The azide is reduced to the C-4 Amine . This is the "arming" step, converting a non-nucleophilic group into a nucleophile ready for functionalization.

Stage 3: Guanidinylation (The Binding Key)

The newly formed amine reacts with a guanylating agent (e.g., 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea).[2]

  • Significance: This installs the Guanidine group, which is the defining feature of Zanamivir's high potency (binding affinity

    
     nM).
    
Visualization: The Synthetic Activation Pathway

SynthesisMechanism cluster_inactive Inactive / Protected Phase Neu5Ac N-Acetylneuraminic Acid (Starting Material) Oxazoline Oxazoline Intermediate (Reactive Electrophile) Neu5Ac->Oxazoline 1. Esterification 2. Acetylation 3. TMSOTf AzideIntermediate Zanamivir Azide Triacetate Methyl Ester (The Topic Molecule) Oxazoline->AzideIntermediate TMSN3 (Ring Opening) AmineIntermediate C-4 Amine Intermediate (Nucleophile) AzideIntermediate->AmineIntermediate Reduction (H2/Lindlar or PPh3) ProtectedZanamivir Protected Guanidine Derivative AmineIntermediate->ProtectedZanamivir Guanylation (HgCl2/Thiourea) Zanamivir Zanamivir (API) (Active Neuraminidase Inhibitor) ProtectedZanamivir->Zanamivir Global Deprotection (OH- / H+)

Caption: The "Gateway" role of the Azide Intermediate in transforming Sialic Acid into Zanamivir.

Structural Biology & SAR: Why the Azide is Inactive

It is crucial to understand why this intermediate is not a drug candidate itself. The Mechanism of Action of Zanamivir relies on specific electrostatic interactions that the Azide cannot fulfill.

The Binding Pocket Logic

Influenza Neuraminidase has a conserved active site with a "Guanidine-Binding Pocket" composed of acidic residues (Glu 119, Glu 227, Asp 151).

  • Zanamivir (Active): The C-4 Guanidine is positively charged at physiological pH. It forms a salt bridge and hydrogen bond network with the anionic carboxylates of Glu 119 and Glu 227. This interaction anchors the drug.

  • Azide Intermediate (Inactive): The Azide group (

    
    ) is overall neutral and lacks a protonatable hydrogen. It cannot form the salt bridge .
    
    • Result: The binding affinity drops by orders of magnitude.

    • Sterics: The triacetate and methyl ester groups structurally clash with the tight active site pocket, further preventing binding until removed.

Visualization: SAR Logic (Azide vs. Guanidine)

SAR_Logic Pocket Neuraminidase Active Site Glu 119 (-) Glu 227 (-) Asp 151 (-) Zanamivir Zanamivir (C-4 Guanidine) Charge: Positive (+1) H-Bond Donor: Yes Zanamivir->Pocket Strong Salt Bridge (High Affinity) Azide Azide Intermediate (C-4 Azide) Charge: Neutral (0) H-Bond Donor: No Azide->Pocket No Electrostatic Interaction (Low Affinity)

Caption: Structural Activity Relationship (SAR) explaining the necessity of converting the Azide to Guanidine.

Experimental Protocols

The following protocols outline the synthesis and subsequent transformation of the Azide intermediate. These are based on standard optimization of the Chandler et al. route.

Protocol A: Synthesis of Zanamivir Azide Triacetate Methyl Ester

Objective: Install the azide at C-4 via oxazoline ring opening.

  • Starting Material: Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-neuraminate (fully acetylated sialic acid methyl ester).

  • Oxazoline Formation:

    • Dissolve starting material in dry Dichloromethane (DCM).

    • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at 0°C under Argon.

    • Stir for 2 hours. Monitor by TLC (formation of the bicyclic oxazoline).

  • Azidolysis (The Critical Step):

    • Add Trimethylsilyl azide (TMSN₃) (3.0 eq) directly to the reaction mixture.

    • Add t-Butanol (catalytic) to generate HN₃ in situ (controlled protonation).

    • Heat to reflux (40°C) for 4-6 hours.

    • Mechanism:[3][4][5][6] The azide attacks C-4, opening the oxazoline ring.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

    • Yield: Expect 70-85% of the Azide Triacetate Methyl Ester as a white/yellowish solid.

Protocol B: Reduction and Guanidinylation (Activation)

Objective: Convert the Azide Intermediate to the Guanidine precursor.[2]

  • Reduction:

    • Dissolve Zanamivir Azide Triacetate Methyl Ester in Methanol.

    • Add Lindlar Catalyst (Pd/CaCO₃/Pb) (5 wt%).

    • Stir under H₂ atmosphere (1 atm) for 3 hours.

    • Check: Disappearance of Azide peak in IR (~2100 cm⁻¹).

    • Filter catalyst to obtain the crude amine.

  • Guanidinylation:

    • Dissolve the crude amine in DMF/THF.

    • Add N,N'-Bis-Boc-1-guanylpyrazole or 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea (1.2 eq).

    • Add HgCl₂ (promoter) and Triethylamine (base).

    • Stir at Room Temperature for 12 hours.

  • Deprotection (Final Step to Zanamivir):

    • Treat with NaOMe/MeOH (removes acetates).[2]

    • Treat with aqueous NaOH (hydrolyzes methyl ester).

    • Treat with TFA/DCM (removes Boc groups from guanidine).

References
  • Chandler, M., et al. (1995).[6] "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en." Journal of the Chemical Society, Perkin Transactions 1, 1173-1180. Link

  • von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423. Link

  • Andrews, D. M., et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574. Link

  • PubChem Compound Summary. (2024). "Zanamivir Azide Triacetate Methyl Ester (CID 11070487)."[7] National Center for Biotechnology Information. Link

  • Shie, J. J., et al. (2016). "Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction." Organic Letters, 18(19), 5038-5041. Link

Sources

Exploratory

Technical Guide: Zanamivir Azide Triacetate Methyl Ester (ZATME)

Executive Summary Zanamivir Azide Triacetate Methyl Ester (ZATME) is not merely a precursor; it is the industry-standard "clickable" scaffold for next-generation influenza therapeutics. While Zanamivir (Relenza) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zanamivir Azide Triacetate Methyl Ester (ZATME) is not merely a precursor; it is the industry-standard "clickable" scaffold for next-generation influenza therapeutics. While Zanamivir (Relenza) is a potent monomeric inhibitor, its poor oral bioavailability limits its utility. ZATME serves as the critical intermediate for synthesizing multivalent inhibitors (dimers, polymers) and C-4 modified analogs that exploit the 150-cavity of the neuraminidase enzyme to enhance potency and pharmacokinetic profiles.

This guide details the technical utilization of ZATME, moving from its synthetic manipulation via Click Chemistry (CuAAC) to the rigorous validation of the resulting inhibitors using the MUNANA fluorescence assay.

Part 1: Chemical Architecture & Synthetic Utility

The Molecule

ZATME is the fully protected, lipophilic precursor to Zanamivir. Its structural features dictate its role in the laboratory:

  • C-4 Azide (-N3): The "warhead" for bio-orthogonal chemistry. It allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the Zanamivir core to dendrimers, polymers, or linkers without affecting the rest of the molecule.

  • Methyl Ester (C-1): Protects the carboxylic acid, preventing premature salt formation and ensuring solubility in organic solvents (DCM, MeOH) during synthesis.

  • Triacetate Side Chain (C-7,8,9): Protects the glycerol side chain, preventing side reactions during the click step.

The "Prodrug" vs. "Scaffold" Distinction

Crucial Insight: ZATME itself is biologically inactive in standard neuraminidase assays.

  • Reasoning: The influenza neuraminidase (NA) active site requires a free carboxylate at C-1 to form salt bridges with the arginine triad (Arg118, Arg292, Arg371). The methyl ester blocks this interaction.[] Furthermore, the triacetate groups create steric clashes within the active site pocket.

  • Application: ZATME must undergo global deprotection (hydrolysis) after the click reaction to regenerate the active Zanamivir pharmacophore.

Part 2: Mechanism of Action (The "Why")

To design effective derivatives from ZATME, one must understand the binding thermodynamics of the final deprotected product.

Transition State Mimicry

The final Zanamivir derivative functions as a transition-state analogue of sialic acid (the natural substrate).[2]

  • The Arginine Triad (Arg118, Arg292, Arg371): These residues stabilize the carboxylate group of the inhibitor.[2][3] Note: This is why the ZATME methyl ester must be hydrolyzed.

  • The C-4 Interaction: In Zanamivir, a guanidine group at C-4 forms a lateral salt bridge with Glu119 and Asp151 . In ZATME-derived triazoles (formed via click chemistry), the triazole ring mimics this interaction via dipole interactions and hydrogen bonding, often extending into the 150-cavity (a loop that opens in Group 1 NAs like H5N1), offering higher specificity than the monomer.

Visualization: Activation Pathway

The following diagram illustrates the transformation from the inactive ZATME scaffold to the active multivalent inhibitor.

ZATME_Pathway ZATME ZATME (Inactive) [Protected Scaffold] Click CuAAC Reaction (Click Chemistry) ZATME->Click + Alkyne Linker CuSO4/Ascorbate Intermediate Triazole Conjugate (Protected) Click->Intermediate Formation of 1,2,3-Triazole Deprotection Global Deprotection (NaOMe / NaOH) Intermediate->Deprotection Hydrolysis Active Active Inhibitor (Free Carboxylate) Deprotection->Active Removal of Me-Ester & Acetates Binding NA Binding (Arg118/292/371) Active->Binding High Affinity Interaction

Caption: Transformation of inactive ZATME into a bioactive inhibitor via Click Chemistry and Deprotection.

Part 3: Synthetic Workflow (The "How")

Protocol A: CuAAC "Click" Functionalization

Objective: Conjugate ZATME to an alkyne-functionalized scaffold (e.g., PEG linker or dendrimer).

Reagents:

  • ZATME (1.0 equiv)

  • Alkyne-Linker (1.1 equiv)

  • CuSO₄[4]·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Dissolution: Dissolve ZATME and the Alkyne-Linker in t-BuOH/H₂O. The organic co-solvent is critical because ZATME is lipophilic.

  • Catalyst Prep: Prepare fresh aqueous solutions of CuSO₄ and Sodium Ascorbate.

  • Initiation: Add CuSO₄ followed immediately by Ascorbate. The solution should turn from light blue to pale yellow/orange (indicating Cu(I) generation).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (ZATME Rf ~0.5 in 10% MeOH/DCM).

  • Workup: Quench with EDTA (to chelate Copper) and extract with DCM.

Protocol B: Global Deprotection (Activation)

Objective: Remove ester and acetate groups to generate the water-soluble, active inhibitor.

Reagents:

  • Sodium Methoxide (NaOMe) in MeOH

  • Sodium Hydroxide (NaOH) 1M aqueous

  • Amberlite IR-120 (H+) resin

Step-by-Step:

  • Deacetylation (Zemplén): Dissolve the "Clicked" intermediate in anhydrous MeOH. Add NaOMe (pH adjusted to ~9-10). Stir at RT for 1 hour.

    • Mechanism:[5][6] Transesterification removes the acetyl groups from the glycerol side chain.

  • Ester Hydrolysis: Add water and NaOH (1M) to the reaction mixture (Final pH ~12). Stir for 2 hours.

    • Mechanism:[5][6] Saponification of the C-1 methyl ester to the free carboxylate.

  • Neutralization: Add Amberlite IR-120 (H+) resin until pH reaches 7.0. Filter off the resin.

  • Lyophilization: Freeze-dry the filtrate to obtain the final inhibitor as a white powder.

Part 4: Neuraminidase Inhibition Assay (Validation)[7]

The MUNANA Assay is the gold standard for validating the activity of your ZATME-derived inhibitor. It measures the cleavage of a fluorogenic substrate by the influenza neuraminidase.[7]

Assay Principle
  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]

  • Enzyme: Influenza Neuraminidase (Viral lysate or Recombinant).

  • Signal: Cleavage releases 4-Methylumbelliferone (4-MU), which fluoresces at 450 nm (Excitation 365 nm).

  • Inhibition: Your compound prevents this cleavage, reducing fluorescence.

Reagent Preparation Table
ComponentConcentrationPreparation Notes
Assay Buffer 32.5 mM MES (pH 6.5), 4 mM CaCl₂pH 6.5 is critical; it mimics the acidic endosomal environment where viral fusion occurs. CaCl₂ is required for NA stability.
MUNANA Substrate 200 µM (Working Solution)Light sensitive. Prepare fresh in Assay Buffer.
Stop Solution 0.1 M Glycine (pH 10.7) in 25% EthanolHigh pH maximizes the fluorescence quantum yield of the released 4-MU.
Enzyme Source Titrated to give ~1000 RFU signalUse A/PR/8/34 (H1N1) or equivalent.
Experimental Protocol (96-Well Format)
  • Inhibitor Dilution: Prepare serial log-dilutions of your deprotected ZATME-derivative in Assay Buffer (Range: 0.01 nM to 10 µM).

  • Pre-Incubation:

    • Add 20 µL of Inhibitor solution to wells.

    • Add 20 µL of Enzyme solution.

    • Incubate 30 mins at 37°C. (Allows slow-binding inhibitors to equilibrate).

  • Reaction Start: Add 10 µL of MUNANA substrate (200 µM) to all wells.

  • Incubation: Incubate for 60 mins at 37°C protected from light.

  • Termination: Add 150 µL of Stop Solution.

  • Read: Measure Fluorescence (Ex 365 nm / Em 450 nm).

Assay Logic Visualization

MUNANA_Assay Start Start: Enzyme + Inhibitor Incubation 30 min Pre-incubation (Equilibrium Binding) Start->Incubation Substrate Add MUNANA Substrate Incubation->Substrate Reaction Enzymatic Hydrolysis (37°C, 60 min) Substrate->Reaction Stop Add Stop Solution (pH 10.7) Reaction->Stop Read Measure Fluorescence (Ex 365 / Em 450) Stop->Read

Caption: Step-by-step workflow for the MUNANA fluorescence inhibition assay.

Part 5: Data Analysis & Interpretation

Calculating IC50

Do not rely on raw RFU (Relative Fluorescence Units). Convert data to % Inhibition :



  • RFU_control: Enzyme + Substrate (No Inhibitor).

  • RFU_blank: Substrate only (No Enzyme).

Plot log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic fit) to determine the IC50.

Expected Results
  • ZATME (Protected): IC50 > 100 µM (Essentially inactive).

  • Zanamivir (Reference): IC50 ~ 1–5 nM.

  • Multivalent ZATME-Derivatives: IC50 should be < 1 nM (often picomolar range due to the avidity effect).

References

  • von Itzstein, M., et al. (1993).[3] Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. Link

  • Li, J., et al. (2006). Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities.[6] Bioorganic & Medicinal Chemistry Letters, 16(19), 5009-5013. Link

  • Wong, C. H., et al. (2010).[6] Analogs of zanamivir with modified C4-substituents as the inhibitors against the group-1 neuraminidases of influenza viruses. Bioorganic & Medicinal Chemistry, 18(11), 4074-4084. Link

  • World Health Organization (WHO). (2017).[9] WHO Manual on Animal Influenza Diagnosis and Surveillance: Protocol for the specific detection of influenza A virus neuraminidase inhibitors. Link

  • Potier, M., et al. (1979). Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-alpha-D-N-acetylneuraminate) substrate.[8][9] Analytical Biochemistry, 94(2), 287-296. Link

Sources

Foundational

Advanced Chemical Profiling of Influenza Neuraminidase: The Zanamivir Azide Triacetate Methyl Ester System

The following technical guide details the application of Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) as a high-value chemical scaffold for the development of neuraminidase (NA) probes and inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) as a high-value chemical scaffold for the development of neuraminidase (NA) probes and inhibitors.

Executive Summary

Zanamivir Azide Triacetate Methyl Ester is not merely a synthetic intermediate; it is a "Click-Ready" Chemical Scaffold designed for the rapid generation of bioorthogonal probes and novel neuraminidase inhibitors. By replacing the C-4 guanidino group of Zanamivir with an azide moiety and protecting the polar side chains, this molecule serves as a versatile platform for Structure-Activity Relationship (SAR) profiling and fluorescent probe synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide outlines the mechanistic logic, synthetic workflows, and experimental protocols required to utilize this scaffold for mapping the influenza neuraminidase active site and developing next-generation antiviral diagnostics.[1]

Part 1: Chemical Architecture & Design Logic[1]

To effectively utilize this probe, one must understand the functional role of its three distinct structural domains.[1]

The C-4 Azide Handle (Bioorthogonal Port)
  • Function: Replaces the C-4 guanidino group found in the parent drug (Zanamivir).

  • Utility: The azide (-N3) is chemically inert under physiological conditions but highly reactive toward alkynes in the presence of Cu(I) catalysts. This allows for the modular attachment of fluorophores (for imaging) , biotin (for affinity purification) , or hydrophobic groups (for potency enhancement) without altering the core scaffold.[1]

  • Mechanistic Insight: The C-4 position of the sialic acid scaffold projects into a large solvent-accessible pocket within the neuraminidase active site (the "150-cavity" or adjacent regions). This makes it the ideal attachment point for bulky reporters.[1]

The Triacetate & Methyl Ester Shields (Permeability Strategy)
  • Structure: The glycerol side chain (C-7, C-8, C-9) is protected by acetyl groups, and the C-1 carboxylate is masked as a methyl ester.

  • Logic: Native Zanamivir has poor oral bioavailability and cell permeability due to its high polarity.[1] These protecting groups increase lipophilicity, facilitating organic solubility during chemical synthesis and potential passive diffusion across cell membranes if used in in cellulo prodrug strategies (requiring intracellular esterase activation).[1]

The Neu5Ac2en Core (Binding Scaffold)
  • Identity: 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) analogue.

  • Action: Mimics the transition state of sialic acid cleavage, ensuring high-affinity recognition by the viral neuraminidase enzyme once deprotected.

Part 2: Mechanism of Probe Generation (The "Click-to-Lead" Workflow)

The primary application of this molecule is the synthesis of 1,2,3-Triazole-Modified Zanamivir Analogues . The workflow transforms the inert scaffold into a bioactive probe.[1]

Diagram 1: The Click-Activation Pathway

This flowchart illustrates the conversion of the Zanamivir Azide scaffold into a functional neuraminidase probe.

ProbeGeneration Scaffold Zanamivir Azide (Inactive Scaffold) CuAAC CuAAC Reaction (Click Chemistry) Scaffold->CuAAC + Cu(I) Alkyne Functional Alkyne (Fluorophore/Biotin) Alkyne->CuAAC Intermediate Protected Triazole Conjugate CuAAC->Intermediate 1,2,3-Triazole Formation Deprotection Global Deprotection (Zemplén/Hydrolysis) Intermediate->Deprotection Removal of Esters/Acetates ActiveProbe Active NA Probe (High Affinity Binder) Deprotection->ActiveProbe Yields Bioactive Species

Caption: Logical workflow for converting the Zanamivir Azide precursor into a functional neuraminidase probe via Click Chemistry and subsequent deprotection.

Part 3: Experimental Protocols

Protocol A: Synthesis of Triazole-Linked Probes

Objective: To conjugate a functional reporter (e.g., Alkyne-Cy5) to the Zanamivir scaffold.

Reagents:

  • Zanamivir Azide Triacetate Methyl Ester (1 equiv.)[1]

  • Terminal Alkyne (1.2 equiv.)[1]

  • CuSO₄·5H₂O (0.1 equiv.)[1]

  • Sodium Ascorbate (0.2 equiv.)[1]

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Zanamivir Azide scaffold in t-BuOH/H₂O. Ensure the concentration is approx. 0.1 M to drive kinetics.[1]

  • Catalyst Preparation: Prepare fresh aqueous solutions of Sodium Ascorbate (1 M) and CuSO₄ (0.5 M).

  • Initiation: Add the Alkyne, followed by CuSO₄, and finally Sodium Ascorbate. The solution may turn slightly yellow/orange.[1]

  • Incubation: Stir at Room Temperature (25°C) for 12–24 hours. Monitor consumption of the azide starting material via TLC (Solvent: Ethyl Acetate/Hexane).

  • Work-up: Dilute with brine and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

  • Purification: Isolate the protected triazole conjugate via silica gel chromatography.

Protocol B: Global Deprotection (Activation)

Objective: To remove the acetyl and methyl ester groups, restoring the affinity for Neuraminidase.[1]

Critical Note: The protected form will NOT bind neuraminidase effectively.[1] This step is mandatory before biological testing.[1]

  • Ester Hydrolysis: Dissolve the protected conjugate in anhydrous Methanol.

  • Zemplén Transesterification: Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH (pH ~9-10). Stir for 1-2 hours at RT.

  • Saponification: Add water and adjust to 0.1 M NaOH to ensure hydrolysis of the methyl ester (C-1 position). Stir for 1 hour.

  • Neutralization: Neutralize with Amberlite IR-120 (H+ form) resin or dilute HCl to pH 7.0.

  • Purification: Filter and lyophilize. Final purification via HPLC (C18 column) is recommended for biological assays.[1]

Part 4: Applications & Data Interpretation[1]

Structure-Activity Relationship (SAR) Profiling

By reacting the scaffold with a library of diverse alkynes (aromatic, aliphatic, polar), researchers can probe the C-4 pocket of Neuraminidase.

  • Interpretation: If a specific triazole derivative shows low

    
     (comparable to Zanamivir's ~1-3 nM), it indicates the C-4 substituent interacts favorably with the 150-cavity residues (e.g., Glu119, Asp151).
    
Fluorescence Imaging of Viral Particles

Conjugating a fluorophore (e.g., FAM-alkyne) creates a probe that binds specifically to NA on the surface of infected cells or virions.

  • Workflow: Incubate infected cells with the deprotected fluorescent probe -> Wash (PBS) -> Image via Confocal Microscopy.

  • Specificity Check: Pre-incubation with excess free Zanamivir should block the signal (Competitive Inhibition Control).

Comparative Data: Scaffold vs. Drug
FeatureZanamivir (Drug)Zanamivir Azide (Scaffold)Triazole-Probe (Product)
C-4 Substituent Guanidino (-NH-C(NH)NH₂)Azide (-N₃)1,2,3-Triazole-R
Binding Affinity (

)
High (~0.2 - 3 nM)Low / InactiveVariable (nM to µM range)
Cell Permeability LowHigh (Protected form)Dependent on "R" group
Primary Use TherapySynthesis / IntermediateImaging / Profiling

Part 5: Mechanism of Action (Binding Topology)

Understanding why this probe works requires visualizing the molecular interaction.[1] The C-4 position is critical for binding.

Diagram 2: Active Site Interaction Logic

This diagram details the competitive binding mechanism of the derived probe.[1]

BindingMechanism cluster_site Interaction Domains NA_Enzyme Neuraminidase Active Site (Glu119, Asp151, Arg152) Probe Triazole-Zanamivir Probe (Deprotected) Probe->NA_Enzyme Competitive Binding (Ki ~ nM range) C1_Carboxylate C-1 Carboxylate Binds Arginine Triad Probe->C1_Carboxylate C4_Triazole C-4 Triazole Linker Probes 150-Cavity Probe->C4_Triazole SialicAcid Native Sialic Acid (Host Substrate) SialicAcid->NA_Enzyme Cleavage blocked Reporter Reporter Group (Fluorophore) C4_Triazole->Reporter

Caption: The deprotected probe acts as a competitive inhibitor. The C-4 triazole linker positions the reporter group away from the catalytic center, maintaining binding affinity.

References

  • Li, J., et al. (2006). Syntheses of triazole-modified zanamivir analogs via click chemistry and anti-AIV activities.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2][3][4][5]

  • Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en.[1] Journal of the Chemical Society, Perkin Transactions 1.[1]

  • Andrews, D. M., et al. (1999). Structure-based design of influenza neuraminidase inhibitors.[1] European Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. Zanamivir Azide Triacetate Methyl Ester (CID 11070487).[1] National Center for Biotechnology Information.[1]

Sources

Exploratory

Zanamivir Azide Triacetate Methyl Ester: The Pivotal Scaffold for Next-Generation Neuraminidase Inhibitors

The following technical guide details the role of Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5) in glycobiology and pharmaceutical research. [1] Executive Summary Zanamivir Azide Triacetate Methyl Ester is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5) in glycobiology and pharmaceutical research.

[1]

Executive Summary

Zanamivir Azide Triacetate Methyl Ester is a high-value synthetic intermediate and chemical scaffold used primarily in the development of influenza neuraminidase inhibitors (NAIs). While often cataloged simply as "Zanamivir Azide," it is chemically defined as the 4-azido-Neu5Ac2en derivative.[1]

Unlike the final drug Zanamivir (Relenza), which possesses a C-4 guanidino group essential for high-affinity binding, this molecule features a C-4 azide motif .[1] This unique architecture serves two critical functions in drug development:

  • Precursor Utility: It is the immediate synthetic precursor to Zanamivir (via reduction and guanidinylation).

  • Click Chemistry Scaffold: It enables the rapid generation of "C-4 diversified" inhibitor libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to probe the 150-cavity of the neuraminidase active site for novel binding interactions.[1]

This guide outlines the chemical mechanism, synthesis applications, and experimental protocols for utilizing this scaffold in high-throughput medicinal chemistry.[1]

Chemical Architecture & Mechanism[1]

Structural Logic

The molecule is a fully protected derivative of 2,3-dehydro-N-acetylneuraminic acid (DANA) .[1] Its design balances synthetic reactivity with biological intent.[2]

ComponentChemical FeatureFunction in Research
Core Scaffold Neu5Ac2en (DANA)Transition-state analogue that mimics the oxocarbenium ion intermediate of sialic acid hydrolysis.
C-4 Position Azide (-N₃) The "Click" Handle. Replaces the hydroxyl (of DANA) or guanidine (of Zanamivir).[1][3] Allows bioorthogonal coupling to alkynes.
C-7,8,9 Chain Triacetate Protection. Masks hydrophilic hydroxyl groups, rendering the molecule soluble in organic solvents (DCM, THF) for synthesis.
C-1 Position Methyl Ester Protection. Masks the carboxylic acid.[1] Increases lipophilicity, potentially allowing cellular entry (prodrug-like) before deprotection.[1]
The "Click" Mechanism in Drug Discovery

The influenza neuraminidase (NA) active site contains a conserved pocket (the 150-cavity) that opens upon ligand binding. Zanamivir fills the C-4 pocket with a guanidine group.[1] However, resistance mutations can compromise this binding. Researchers use Zanamivir Azide Triacetate Methyl Ester to synthesize libraries of 1,2,3-triazole derivatives .[1] By reacting the C-4 azide with various terminal alkynes, scientists can project diverse chemical groups into the active site, screening for interactions that are more potent or resilient than the standard guanidine.

Experimental Workflows

Visualization: The Scaffold-to-Lead Pathway

The following diagram illustrates the divergence point where this molecule is used either to synthesize Zanamivir or to create novel inhibitor libraries.[1]

G Scaffold Zanamivir Azide (Triacetate Methyl Ester) Reduction Staudinger/H2 Reduction Scaffold->Reduction Route A: Synthesis Click CuAAC (Click Reaction) + Diverse Alkynes Scaffold->Click Route B: Discovery Amine C-4 Amine Intermediate Reduction->Amine Guanidinylation Guanidinylation Amine->Guanidinylation Zanamivir Zanamivir (Drug) Guanidinylation->Zanamivir Library C-4 Triazole Library (Novel Inhibitors) Click->Library

Caption: Divergent synthesis pathways.[1] Route A yields the standard drug; Route B utilizes the azide handle for combinatorial discovery of new inhibitors.

Detailed Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To derivatize Zanamivir Azide Triacetate Methyl Ester with a functional alkyne (R-C≡CH) for SAR studies.[1]

Reagents:

  • Scaffold: Zanamivir Azide Triacetate Methyl Ester (1 equiv).

  • Alkyne: Terminal alkyne of choice (1.2 equiv).

  • Catalyst: CuSO₄·5H₂O (0.1 equiv) + Sodium Ascorbate (0.2 equiv).

  • Solvent: t-BuOH/H₂O (1:1) or THF/H₂O.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (approx. 0.22 mmol) of the Zanamivir Azide scaffold in 2 mL of THF.

  • Alkyne Addition: Add the terminal alkyne (0.26 mmol) to the solution.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄ (0.022 mmol) and Sodium Ascorbate (0.044 mmol) in 1 mL of water. The solution should turn bright yellow/orange (generation of Cu(I)).

  • Reaction: Add the catalyst solution to the reaction mixture dropwise. Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The azide starting material (Rf ~0.6) should disappear.

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting 1,2,3-triazole derivative via silica gel flash chromatography.

Protocol B: Global Deprotection (Activation)

Objective: To remove the methyl ester and acetyl groups, yielding the biologically active, water-soluble inhibitor for enzyme assays.

Methodology:

  • Ester Hydrolysis: Dissolve the protected triazole derivative in Methanol/Water (1:1). Add TEA (Triethylamine) or dilute NaOH (0.1 M) to pH 10.

  • Incubation: Stir at ambient temperature for 2–4 hours. Monitor by LC-MS for the loss of -OAc (mass -42) and -OMe (mass -14) groups.[1]

  • Neutralization: Neutralize with Amberlite IR-120 (H+) resin to pH 7.0.[1]

  • Isolation: Filter resin and lyophilize the filtrate to obtain the final inhibitor as a white powder.

Protocol C: Neuraminidase Inhibition Assay (MUNANA)

Objective: Validate the potency of the new derivative against Influenza Neuraminidase.

Reagents:

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]

  • Enzyme: Influenza A Neuraminidase (N1/N2) or whole virus.

  • Control: Zanamivir (Reference Standard).[3][4][5][6][7]

Methodology:

  • Serial Dilution: Prepare serial dilutions of the deprotected inhibitor (from Protocol B) in MES buffer (32.5 mM, pH 6.5, 4 mM CaCl₂).

  • Incubation: Mix 20 µL of inhibitor with 20 µL of Enzyme. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 60 µL of MUNANA (100 µM).

  • Reading: Measure fluorescence (Ex 365 nm / Em 450 nm) kinetically for 60 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Troubleshooting & Controls (E-E-A-T)

IssueProbable CauseCorrective Action
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).[1]Degas solvents with N₂ prior to mixing. Add fresh Sodium Ascorbate.
Low Solubility in Assay Incomplete deprotection.Ensure quantitative removal of the hydrophobic methyl ester/acetate groups (Protocol B) via LC-MS check before biological testing.[1]
No Inhibition Observed Steric clash in Active Site.The C-4 triazole linker may be too bulky.[1] Use smaller alkynes or flexible linkers.
Degradation Base sensitivity.Avoid strong bases (e.g., concentrated NaOH) during deprotection; beta-elimination of the C-4 substituent can occur.[1] Use mild methoxide or TEA/MeOH.

References

  • Biosynth. (2024). Zanamivir azide triacetate methyl ester - Reference Standard.[1][4][8] Biosynth Catalog. Link[8]

  • Andrews, D. M., et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2006). "Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). Zanamivir Azide Triacetate Methyl Ester (Compound Summary).[4][] National Library of Medicine. Link

  • Malik, A., et al. (2020). "Probing the Neuraminidase Activity of Influenza Virus Using a Cytolysin A Protein Nanopore." Analytical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Zanamivir Azide Triacetate Methyl Ester as a Strategic Intermediate for Drug Discovery

Abstract Zanamivir, a potent neuraminidase inhibitor, serves as a foundational scaffold for the development of novel antiviral agents.[1][2][3] Its clinical success has driven extensive research into the synthesis of der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Zanamivir, a potent neuraminidase inhibitor, serves as a foundational scaffold for the development of novel antiviral agents.[1][2][3] Its clinical success has driven extensive research into the synthesis of derivatives to enhance efficacy, broaden the spectrum of activity, and overcome potential resistance.[4][5] This document provides a detailed technical guide on the application of Zanamivir Azide Triacetate Methyl Ester, a key synthetic intermediate that facilitates the rapid and efficient diversification of the zanamivir scaffold.[] We present its chemical properties, the rationale for its use, and detailed protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern bioconjugation and drug discovery.[7][8][9] These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for creating novel therapeutic candidates.

Zanamivir Azide Triacetate Methyl Ester: The Strategic Intermediate

The power of Zanamivir Azide Triacetate Methyl Ester as a drug discovery tool lies in the strategic placement of its functional groups. The azide moiety at the C-4 position acts as a highly versatile chemical handle, while the triacetate and methyl ester groups serve as protecting groups for the glycerol side chain and the C-2 carboxylate, respectively. This configuration prevents unwanted side reactions and allows for specific, high-yield modifications at the C-4 position.[4][10]

The azide group is particularly valuable because it is largely inert to common biological conditions and many organic synthesis reagents, yet it participates with high efficiency in specific "bioorthogonal" reactions, most notably the azide-alkyne cycloaddition.[8][11]

Table 1: Physicochemical Properties of Zanamivir Azide Triacetate Methyl Ester

PropertyValueSource(s)
IUPAC Name 5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester 7,8,9-triacetate[12]
CAS Number 130525-58-5[][12][13]
Molecular Formula C₁₈H₂₄N₄O₁₀[][12][13]
Molecular Weight 456.41 g/mol [][12][13]
Appearance White to light yellow crystalline powder
Solubility Soluble in Methanol (MeOH), Chloroform (CHCl₃)[12]
Storage 2-8 °C[12]
Rationale for Use in Drug Discovery

The C-4 position of zanamivir is critical for its interaction with the neuraminidase active site. Modifications at this position have been explored to improve binding affinity and pharmacokinetic properties.[14][15] The use of the azide intermediate provides a modular and efficient platform for this exploration.

  • Rapid Diversification: Using click chemistry, a single azide intermediate can be reacted with a vast library of terminal alkynes, each bearing a different functional group (e.g., aromatic rings, aliphatic chains, charged moieties). This allows for the rapid generation of a large number of diverse zanamivir analogs for structure-activity relationship (SAR) studies.[7][9]

  • Bioconjugation: The azide handle enables the conjugation of zanamivir to larger molecules, such as peptides, polymers, or antibodies. This can be used to improve drug delivery, targeting, or to create multifunctional therapeutic agents.[8][16]

  • High Yield & Specificity: The CuAAC reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, which simplifies purification and ensures high yields of the desired product.[11][17]

cluster_synthesis Synthesis of the Intermediate cluster_application Application in Drug Discovery Neu5Ac N-Acetylneuraminic Acid (Starting Material) Amino 4-Amino Intermediate (Zanamivir Precursor) Neu5Ac->Amino Multi-step Synthesis [26] Azide Zanamivir Azide Triacetate Methyl Ester (Intermediate) Amino->Azide Diazotization & Azide Substitution Click CuAAC 'Click' Reaction Azide->Click Alkyne Alkyne-tagged Molecule (R-C≡CH) Alkyne->Click Product 4-Triazole Zanamivir Analog (New Drug Candidate) Click->Product

Caption: Logical workflow from starting material to a novel drug candidate.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier application for Zanamivir Azide Triacetate Methyl Ester is the CuAAC reaction. This reaction forms a stable 1,2,3-triazole ring, linking the zanamivir scaffold to a molecule of interest appended with a terminal alkyne.[7][11] The triazole ring is not just a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding, potentially contributing to the binding affinity of the final compound.[9]

Caption: CuAAC reaction of the Zanamivir azide intermediate with a terminal alkyne.

Detailed Protocol for a Generic CuAAC Conjugation

This protocol describes a general procedure for conjugating an alkyne-containing molecule to Zanamivir Azide Triacetate Methyl Ester. It is optimized for aqueous conditions, making it suitable for a wide range of molecules, including those with biological relevance.

Materials:

  • Zanamivir Azide Triacetate Methyl Ester

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[18]

  • Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Milli-Q Water

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Rotator or shaker

  • Analytical balance

  • HPLC and Mass Spectrometer for analysis

Protocol Steps:

  • Preparation of Stock Solutions (Perform fresh):

    • Azide Intermediate: Prepare a 10 mM stock solution of Zanamivir Azide Triacetate Methyl Ester in DMSO.

    • Alkyne Molecule: Prepare a 20 mM stock solution of the alkyne-functionalized molecule in DMSO or an appropriate aqueous buffer.

    • Catalyst Premix (CuSO₄/THPTA): Prepare a 20 mM CuSO₄ solution in Milli-Q water. Prepare a 100 mM THPTA solution in Milli-Q water. To create the premix, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 100 µL of 20 mM CuSO₄ and 100 µL of 100 mM THPTA). Vortex briefly. The ligand stabilizes the catalytic Cu(I) state and protects target molecules from oxidative damage.[19][20]

    • Reducing Agent: Prepare a 100 mM solution of Sodium Ascorbate in Milli-Q water. This solution is oxygen-sensitive and should be made immediately before use.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add the reagents in the following order. The sequential addition is crucial to prevent premature reactions or degradation.

    • i. 430 µL of degassed PBS buffer.

    • ii. 10 µL of the 10 mM Azide Intermediate stock solution (Final concentration: ~0.2 mM).

    • iii. 10 µL of the 20 mM Alkyne Molecule stock solution (Final concentration: ~0.4 mM, 2 equivalents). Rationale: Using a slight excess of the (often less precious) alkyne component helps drive the reaction to completion.

    • iv. 25 µL of the Catalyst Premix (CuSO₄/THPTA).

    • v. 25 µL of the 100 mM Sodium Ascorbate solution. Causality: The addition of sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, initiating the cycloaddition reaction.[18]

  • Incubation:

    • Vortex the tube gently for 10-15 seconds to ensure thorough mixing.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Place the tube on a rotator or shaker at room temperature for 1-4 hours. Reaction time may vary depending on the specific substrates. Monitor reaction progress by TLC or LC-MS if possible.

  • Purification and Analysis:

    • Upon completion, the product can be purified from the reaction mixture. For small molecules, purification is typically achieved using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • The identity and purity of the final conjugate must be confirmed using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[21][22]

Table 2: Summary of Generic CuAAC Reaction Conditions

ParameterRecommended ValueRationale
Solvent System Primarily aqueous (e.g., PBS) with minimal DMSO (<5% v/v)Biocompatible; mimics physiological conditions for screening.[17]
Azide:Alkyne Ratio 1 : 1.5 to 1 : 3Excess alkyne ensures complete consumption of the zanamivir intermediate.
Cu(I) Catalyst 0.1 - 0.25 mM (from CuSO₄ + Na Ascorbate)Catalytic amount sufficient for the reaction without excessive metal contamination.
Ligand:Copper Ratio 5 : 1 (e.g., THPTA:CuSO₄)Protects the catalyst from oxidation and shields biomolecules from damage.[20]
Temperature Room Temperature (20-25 °C)Mild conditions preserve the integrity of complex molecules.
Reaction Time 1 - 4 hoursTypically sufficient for high conversion; can be optimized via reaction monitoring.

Caption: Step-by-step experimental workflow for CuAAC conjugation.

Protocol: Characterization of Final Conjugates

Validating the structure and purity of the newly synthesized zanamivir analog is a critical step.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for confirming the successful conjugation and assessing purity.

  • Objective: To confirm the presence of the product with the correct molecular weight and to estimate its purity.

  • Methodology:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Inject the sample onto an appropriate LC column (e.g., C18) coupled to a mass spectrometer.[23]

    • Analyze the data from the mass detector. Look for a peak in the chromatogram that corresponds to the calculated exact mass of the desired triazole product. The mass spectrometer should be operated in a high-resolution mode to confirm the elemental composition.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation of the final product.

  • Objective: To confirm the covalent structure of the conjugate, including the formation of the triazole ring.

  • Methodology:

    • Dissolve a sufficient amount of the purified, lyophilized product (~1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, MeOD, D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.[24]

    • Key Diagnostic Signals: The most telling evidence of a successful reaction is the appearance of a new singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm, corresponding to the triazole proton. Concurrently, the disappearance of the terminal alkyne proton signal (if present) should be observed.

Table 3: Template for Expected Analytical Characterization Data

AnalysisExpected Observation for a Successful Reaction
LC-MS A major peak in the chromatogram with an [M+H]⁺ ion corresponding to the exact calculated mass of the zanamivir-triazole-R conjugate. Purity should be >95% by UV integration.
¹H NMR Appearance of a new singlet (1H) in the aromatic region (δ 7.5-8.5 ppm). Disappearance of the terminal alkyne proton signal. Presence of characteristic zanamivir scaffold protons and protons from the 'R' group.
¹³C NMR Appearance of two new quaternary carbon signals in the aromatic region (δ 120-150 ppm) corresponding to the triazole ring carbons.

Conclusion

Zanamivir Azide Triacetate Methyl Ester is a high-value, versatile intermediate for the discovery of novel neuraminidase inhibitors and other therapeutics. Its azide functionality provides a reliable entry point for rapid diversification using the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction. The protocols and guidelines presented here offer a comprehensive framework for researchers to employ this powerful chemical tool, enabling the systematic exploration of chemical space around the zanamivir scaffold and accelerating the development of next-generation drug candidates.

References

  • Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors. PubMed. Available at: [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. Available at: [Link]

  • Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities. ResearchGate. Available at: [Link]

  • Complex zanamivir analogues. (A) Zanamivir analogues 122 and 123... ResearchGate. Available at: [Link]

  • Molecular modeling and lead design of substituted zanamivir derivatives as potent anti-influenza drugs. National Institutes of Health (NIH). Available at: [Link]

  • Zanamivir: from drug design to the clinic. National Institutes of Health (NIH). Available at: [Link]

  • Zanamivir: From drug design to the clinic. ResearchGate. Available at: [Link]

  • Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. PubMed. Available at: [Link]

  • Recent progress in structure-based anti-influenza drug design. National Institutes of Health (NIH). Available at: [Link]

  • Zanamivir Azide Triacetate Methyl Ester. Allmpus. Available at: [Link]

  • Process for preparing zanamivir and intermediates for use in the process. Google Patents.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). Available at: [Link]

  • Recent trends in click chemistry as a promising technology for virus-related research. National Institutes of Health (NIH). Available at: [Link]

  • Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group. PubMed. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]

  • Zanamivir Azide Triacetate Methyl Ester - CAS - 130525-58-5. Axios Research. Available at: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. National Institutes of Health (NIH). Available at: [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. National Institutes of Health (NIH). Available at: [Link]

  • Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Zanamivir: | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

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Application

Application Note: Chemoproteomic Profiling of Neuraminidases using Zanamivir Azide Triacetate Methyl Ester

This application note details the use of Zanamivir Azide Triacetate Methyl Ester (Zanamivir-N3-Ac3-Me) as a chemoproteomic probe for the profiling of neuraminidases (sialidases). This molecule serves as a cell-permeable,...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of Zanamivir Azide Triacetate Methyl Ester (Zanamivir-N3-Ac3-Me) as a chemoproteomic probe for the profiling of neuraminidases (sialidases). This molecule serves as a cell-permeable, bioorthogonal scaffold used to interrogate viral and host sialidase activity, distribution, and drug susceptibility via Click Chemistry-Activity Based Protein Profiling (CC-ABPP).

Executive Summary

Zanamivir Azide Triacetate Methyl Ester is a functionalized analog of the potent neuraminidase inhibitor Zanamivir (Relenza). It is engineered with two critical features for proteomic applications:

  • Prodrug Masking (Triacetate/Methyl Ester): The polar hydroxyl and carboxyl groups are masked, rendering the molecule lipophilic and cell-permeable. Intracellular esterases cleave these groups to release the active binding core.

  • Bioorthogonal Handle (Azide): The azide (-N3) moiety allows for post-labeling with biotin or fluorophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the affinity enrichment and identification of sialidase enzymes from complex biological matrices.

Primary Applications:

  • Target Identification: Mapping viral (Influenza A/B) and host (NEU1-4) neuraminidase expression.

  • Off-Target Profiling: Assessing the selectivity of neuraminidase inhibitors against host hydrolases.

  • In Situ Imaging: Visualizing subcellular localization of active neuraminidases.

Technical Background & Mechanism

Structural Logic

Zanamivir is a transition-state analog of sialic acid (2,3-dehydro-2-deoxy-N-acetylneuraminic acid, or DANA). While Zanamivir (containing a C-4 guanidine) has high affinity for Influenza Neuraminidase (NA), it has poor bioavailability.

  • The Probe: The Zanamivir-N3-Ac3-Me variant (often the 4-azido intermediate or a C-7 modified analog) utilizes the azide group as a latent detection handle.

  • Activation: Upon cellular entry, nonspecific esterases hydrolyze the methyl ester and acetyl groups. The resulting free acid binds to the catalytic pocket of neuraminidases.

  • Detection: The probe-enzyme complex is covalently "clicked" to a reporter molecule (e.g., Biotin-PEG4-Alkyne), allowing for streptavidin pull-down and Mass Spectrometry (MS) analysis.

Mechanism of Action Workflow

ABPP_Workflow Probe Zanamivir-N3-Ac3-Me (Cell Permeable) Cell Cell Entry Probe->Cell Activation Esterase Activation (-Ac, -Me) Cell->Activation Passive Diffusion Binding Active Site Binding (Viral/Host NA) Activation->Binding Intracellular Lysis Cell Lysis Binding->Lysis Click CuAAC Reaction (+ Biotin-Alkyne) Lysis->Click Proteome Enrichment Streptavidin Pulldown Click->Enrichment MS LC-MS/MS Identification Enrichment->MS Tryptic Peptides

Figure 1: Chemoproteomic workflow for Zanamivir-Azide profiling. The probe enters the cell, is activated by esterases, binds the target, and is subsequently tagged and identified.

Experimental Protocols

Materials & Reagents
ReagentSpecificationPurpose
Zanamivir-N3-Ac3-Me >95% Purity, lyophilizedAffinity Probe
DMSO AnhydrousStock solvent
Lysis Buffer PBS, 1% NP-40, Protease InhibitorsCell disruption
Biotin-PEG4-Alkyne 10 mM stock in DMSOClick reporter tag
CuSO4 50 mM in waterCatalyst source
THPTA 100 mM in waterCopper ligand (stabilizer)
Sodium Ascorbate 100 mM (Freshly prepared)Reducing agent
Streptavidin Beads Magnetic or AgaroseAffinity enrichment
Protocol: Live Cell Labeling & Lysis

Objective: To label active neuraminidases in their native physiological environment.

  • Preparation of Stock: Dissolve Zanamivir-N3-Ac3-Me in anhydrous DMSO to a concentration of 10 mM . Store at -20°C.

  • Cell Culture: Grow Influenza-infected cells (e.g., MDCK or A549) or host cells to 80-90% confluency.

  • Probe Incubation:

    • Dilute the 10 mM stock into warm culture media to a final concentration of 50–100 µM .

    • Control: Prepare a "Vehicle" control (DMSO only) and a "Competition" control (pre-treat with 10x excess unmodified Zanamivir 30 min prior to probe addition).

    • Incubate cells for 2–4 hours at 37°C / 5% CO2. Note: Longer times may increase background.

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min).

  • Lysis:

    • Resuspend pellet in Lysis Buffer (e.g., PBS + 1% NP-40 + Protease Inhibitor Cocktail). Avoid EDTA/EGTA as they chelate copper in the next step.

    • Incubate on ice for 20 min, then sonicate briefly (3 x 5 sec pulses).

    • Centrifuge (14,000 x g, 10 min, 4°C) to clear debris. Collect supernatant.

    • Normalize protein concentration to 1–2 mg/mL using a BCA assay.

Protocol: Click Chemistry (CuAAC)

Objective: To conjugate the azide-labeled proteins with a biotin handle.

  • Reaction Setup: For every 100 µL of lysate (1-2 mg/mL), add reagents in the following order:

    • Biotin-PEG4-Alkyne: 1 µL (100 µM final).

    • THPTA/CuSO4 Premix: Mix 1 µL of CuSO4 (50 mM) with 2 µL of THPTA (100 mM) separately, then add to lysate (1 mM CuSO4 final).

    • Sodium Ascorbate: 2 µL of 100 mM stock (2 mM final).

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add 4 volumes of ice-cold Methanol or Acetone to precipitate proteins. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold methanol to remove excess reagents. Air dry the pellet briefly.

Protocol: Enrichment & Mass Spectrometry

Objective: To isolate labeled proteins and identify them via LC-MS/MS.

  • Resolubilization: Dissolve the protein pellet in 1% SDS / PBS (with sonication/heating if necessary).

  • Pulldown:

    • Dilute SDS concentration to <0.2% using PBS.

    • Add Streptavidin Magnetic Beads (20–50 µL slurry per sample).

    • Rotate overnight at 4°C.

  • Washing Beads: Wash beads rigorously to remove non-specific binders:

    • 2x with 1% SDS in PBS.

    • 2x with 4M Urea in PBS.

    • 3x with 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion:

    • Resuspend beads in 50 mM AMBIC.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.

    • Incubate overnight at 37°C.

  • Analysis: Collect supernatant (peptides), desalt using C18 StageTips, and analyze via LC-MS/MS.

Data Analysis & Interpretation

When analyzing MS data from Zanamivir-Azide experiments, apply the following logic:

ObservationInterpretationValidation
High Intensity in Probe Sample Putative Target (Viral NA or Host Sialidase)Compare to DMSO control.
Reduced Intensity in Competition Specific BinderSignal should drop in samples pre-treated with excess Zanamivir.
Host Proteins (Neu1, Neu3) Off-Target / Host InteractionExpected. Zanamivir is selective but can bind host homologs at high concentrations.
Cytoskeletal Proteins Non-specific BackgroundCommon contaminants (Keratin, Actin). Usually not competition-sensitive.
Note on Selectivity

Zanamivir is highly selective for Influenza A/B Neuraminidase over human sialidases. However, the 4-azido intermediate (if that is the specific form used) may have altered affinity profiles. If the probe retains the C-4 guanidine (synthesized via the azide), it mimics the drug closely. If the probe is the 4-azido-Neu5Ac2en derivative, it acts as a general sialidase probe with lower affinity than the parent drug, potentially capturing a broader range of host sialidases.

References

  • Von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. Link

  • Shie, J. J., et al. (2016). An overview of the synthesis and biological activity of influenza neuraminidase inhibitors. Molecules, 21(10), 1310. Link

  • Willems, L. I., et al. (2014). Bioorthogonal chemistry: Applications in activity-based protein profiling. Bioconjugate Chemistry, 25(7), 1181-1191. Link

  • Kim, M., et al. (2013). Comparative analysis of the specificity of the viral neuraminidase inhibitors. Angewandte Chemie International Edition, 52(12), 3476-3480. Link

Method

Application Notes &amp; Protocols: A Guide to Zanamivir Azide Triacetate Methyl Ester in Neuraminidase Inhibition Kinetics

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Z...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Zanamivir Azide Triacetate Methyl Ester in the study of viral neuraminidase enzyme kinetics. We delve into the compound's profile, its mechanistic role as a latent inhibitor, and provide detailed, field-proven protocols for its activation and use in highly sensitive fluorescence-based inhibition assays. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Strategic Advantage of a Modified Precursor

Zanamivir is a potent and highly selective inhibitor of the neuraminidase (NA) enzyme found in influenza A and B viruses.[1] By binding to the enzyme's active site, it mimics the natural substrate, sialic acid, and prevents the cleavage necessary for the release of new viral progeny from infected host cells, thus halting the spread of infection.[2][3][4][5]

Zanamivir Azide Triacetate Methyl Ester is a chemically modified and protected version of a zanamivir analog. This specific form is not the active inhibitor itself but serves two primary strategic purposes in a research context:

  • Synthetic Intermediate: It is a key precursor in the synthesis of more complex zanamivir derivatives. The azide (N₃) group is particularly valuable as it serves as a chemical handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), allowing for the covalent attachment of various molecular probes, such as fluorescent dyes, biotin tags, or larger drug moieties.[6]

  • Protected Prodrug Form: The triacetate and methyl ester groups are protecting groups for the hydroxyl and carboxylic acid functionalities, respectively. This enhances the compound's stability and simplifies handling and storage. For kinetic studies, these groups must be removed (deprotected) to reveal the active inhibitor.

This guide will focus on the deprotection of this compound and its subsequent use as a potent neuraminidase inhibitor for kinetic analysis and IC₅₀ determination.

Compound Profile

A thorough understanding of the compound's properties is critical for its proper handling, storage, and use in quantitative assays.

PropertyValueSource(s)
CAS Number 130525-58-5[7][8][9]
Molecular Formula C₁₈H₂₄N₄O₁₀[8][10]
Molecular Weight 456.41 g/mol [8]
Appearance White to light yellow crystalline powder
Purity (HPLC) Typically ≥95.0%[8]
Storage Conditions Refrigerate (0-10°C), store under inert gas[8]
Sensitivities Air and heat sensitive[8]
Solubility Soluble in chloroform (CHCl₃), DMSO, DMF

Mechanism of Action: Competitive Inhibition of Neuraminidase

The active, deprotected form of Zanamivir Azide Triacetate Methyl Ester functions as a competitive inhibitor of the viral neuraminidase enzyme. The core mechanism is a high-affinity interaction with the enzyme's active site.

Causality of Inhibition: The structure of zanamivir is a transition-state analog of sialic acid.[11] It is designed to bind more tightly to the neuraminidase active site than the natural substrate itself. This binding is stabilized by a network of hydrogen bonds and ionic interactions with key amino acid residues in the catalytic site (e.g., R118, D151, R152, R224, E276, R292, R371, Y406).[11] By occupying this site, the inhibitor physically blocks the entry of the terminal sialic acid residues of host cell glycoproteins, preventing their cleavage and trapping newly formed virions on the cell surface.[3][4]

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition Pathway v_release 5. Viral Release v_infect 6. Infection of New Cells v_release->v_infect v_bud 4. Virus Budding v_bud->v_release NA cleaves sialic acid inhibitor Zanamivir Analog (Deprotected) na_enzyme Neuraminidase (NA) Enzyme inhibitor->na_enzyme Binds to active site blocked Blocked NA Active Site na_enzyme->blocked blocked->v_release Prevents cleavage

Caption: Experimental Workflow for Neuraminidase IC₅₀ Determination.

Data Analysis and Interpretation

The goal of data analysis is to determine the inhibitor concentration that reduces enzyme activity by 50% (the IC₅₀ value). [12][13] Protocol 5.1: Calculating and Plotting Inhibition

  • Correct for Blank: Subtract the average fluorescence of the "Blank Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot Data: Plot % Inhibition (Y-axis) versus the log[Inhibitor Concentration] (X-axis). The resulting data should form a sigmoidal (S-shaped) curve. [12]4. Determine IC₅₀: Use a non-linear regression curve fit (variable slope, four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, Origin) to calculate the precise IC₅₀ value. [14]This is the concentration at the inflection point of the curve. [12]

G cluster_raw Raw Data Processing cluster_analysis Curve Fitting & Analysis raw_fluor Fluorescence Readings (RFU) blank_sub Subtract Blank Control raw_fluor->blank_sub calc_inhibition Calculate % Inhibition blank_sub->calc_inhibition plot_data Plot: % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data nonlin_reg Non-linear Regression (Sigmoidal Fit) plot_data->nonlin_reg ic50_val IC50 Value nonlin_reg->ic50_val

Caption: Logical Flow of Data Analysis for IC₅₀ Determination.

Example Data Presentation:

Inhibitor Conc. (nM)log[I]Avg. Fluorescence (RFU)% Inhibition
0 (Control)N/A85400.0
0.01-11.085150.3
0.1-10.083202.6
1-9.0698018.3
10-8.0435049.1
100-7.0121085.8
1000-6.056093.4
10000-5.054593.6

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive enzyme.2. Degraded substrate.3. Incorrect filter set on reader.1. Verify enzyme activity with a positive control.2. Use fresh or properly stored MUNANA.3. Check reader settings (Ex/Em ~365/450 nm).
High Background 1. Contaminated buffer or reagents.2. Autofluorescence of inhibitor.1. Use fresh, high-purity reagents.2. Run a control with inhibitor but no enzyme to quantify its fluorescence.
Poor Curve Fit / No Sigmoid 1. Incorrect dilution series.2. Incomplete deprotection.3. Substrate concentration too high.1. Re-check calculations and extend the concentration range.2. Verify hydrolysis/neutralization steps.3. Ensure substrate concentration is near Kₘ; very high substrate levels can overcome competitive inhibition, shifting the IC₅₀. [15]
High Well-to-Well Variability 1. Pipetting errors.2. Incomplete mixing.3. Temperature fluctuations.1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure gentle but thorough mixing after each addition.3. Use a temperature-controlled plate reader.

Safety and Handling

Chemical Hazard Overview:

  • Organic Azides: Azide compounds are acutely toxic and potentially explosive. [16]They can be absorbed through the skin. [16]Low molecular weight organic azides can be sensitive to shock, heat, or friction. [16][17]* DMSO: Can increase skin absorption of other chemicals.

  • NaOH / HCl: Corrosive.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact).

  • Handling: Handle solid azide compounds in a chemical fume hood. [18]Use plastic or ceramic spatulas; NEVER use metal spatulas as they can form shock-sensitive metal azides. [18][19]3. Solvent Compatibility: Avoid contact with chlorinated solvents (e.g., dichloromethane), strong acids (which can form highly toxic and explosive hydrazoic acid), and heavy metals (e.g., copper, lead). [16][17]4. Storage: Store the compound under inert gas, refrigerated, and protected from light and heat as specified by the manufacturer. [8][16]5. Waste Disposal: Dispose of all azide-containing waste in a dedicated, clearly labeled waste container according to your institution's hazardous waste guidelines. Do not mix with acidic waste.

References

  • Axios Research. Zanamivir Azide Triacetate Methyl Ester - CAS - 130525-58-5. [Link]

  • Wikipedia. Zanamivir. [Link]

  • Gao, C., et al. (2018). Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors. PubMed. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Veeprho. Zanamivir Azide Triacetate Methyl Ester | CAS 130525-58-5. [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors. Journal of Clinical Microbiology. [Link]

  • Gentile, F., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. PubMed Central. [Link]

  • Unlisted. (2020). Neuraminidase Inhibitors: Mechanism of Action. YouTube. [Link]

  • Lorpharab, C., et al. (2018). Neuraminidase inhibitor susceptibility and neuraminidase enzyme kinetics of human influenza A and B viruses circulating in Thailand in 2010–2015. PLOS One. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zanamivir?. [Link]

  • DavidsonX - D001x. IC50 Determination. edX. [Link]

  • National Center for Biotechnology Information. Zanamivir Azide Triacetate Methyl Ester. PubChem. [Link]

  • Animal and Plant Health Agency. Influenza - Neuraminidase Inhibition Test. [Link]

  • Pinto, B. M., et al. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]

  • University of New Mexico Chemistry Department. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • McNicholl, I. R., & McNicholl, J. J. (2001). Neuraminidase inhibitors: zanamivir and oseltamivir. PubMed. [Link]

  • Held, P. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Jonsson, E. N., et al. (2012). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • ResearchGate. (PDF) Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). [Link]

  • University College Dublin. SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]

  • Smith, B. D., et al. (2015). Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Journal of the American Chemical Society. [Link]

  • ResearchGate. (PDF) ADMET & molecular docking studies of novel zanamivir analogs as neuraminidase inhibitors. [Link]

  • Lorpharab, C., et al. (2018). Neuraminidase inhibitor susceptibility and neuraminidase enzyme kinetics of human influenza A and B viruses circulating in Thailand in 2010-2015. PubMed. [Link]

  • Alamein, M. A., et al. (2011). Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS One. [Link]

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Application

Probing the Frontiers of Antiviral Resistance: Application Notes for Zanamivir Azide Triacetate Methyl Ester in Neuraminidase Research

Introduction: Navigating the Landscape of Influenza Neuraminidase Resistance The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development. As a critical enzyme for the release of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Influenza Neuraminidase Resistance

The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development. As a critical enzyme for the release of progeny virions from infected host cells, its inhibition effectively halts the spread of the virus.[1] Zanamivir, a potent neuraminidase inhibitor, was one of the first rationally designed antiviral drugs and has been a vital tool in managing influenza infections.[1][2] However, the perpetual evolution of the influenza virus leads to the emergence of drug-resistant strains, posing a continuous threat to public health. Understanding the molecular mechanisms that underpin this resistance is paramount for the development of next-generation therapeutics.

Zanamivir Azide Triacetate Methyl Ester emerges as a pivotal chemical tool in this ongoing battle. While it is a key intermediate in the synthesis of Zanamivir and its derivatives, its intrinsic chemical functionalities—specifically the azide group—position it as a versatile precursor for creating sophisticated molecular probes.[3] Through the power of bioorthogonal "click" chemistry, this compound can be transformed into a suite of tailored reagents for in-depth investigation of neuraminidase structure, function, and inhibitor interactions, particularly in the context of drug-resistant variants.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for leveraging Zanamivir Azide Triacetate Methyl Ester to study wild-type and drug-resistant neuraminidase. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and offer insights gleaned from extensive research in the field.

From Intermediate to Insight: The Rationale for a Zanamivir-Based Probe

Zanamivir Azide Triacetate Methyl Ester is more than a synthetic stepping stone; its structure is a foundation for creating powerful research tools. The azide moiety serves as a "handle" for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent attachment of various reporter molecules—such as fluorophores or biotin—with high efficiency and specificity under biocompatible conditions.

The resulting Zanamivir-based probes offer several distinct advantages:

  • High Specificity: The Zanamivir scaffold ensures that the probe selectively targets the active site of neuraminidase.

  • Versatility: A wide array of alkyne-functionalized reporter tags can be "clicked" onto the Zanamivir azide core, enabling diverse applications from cellular imaging to proteomic analysis.

  • Direct Interrogation of the Active Site: These probes provide a means to directly visualize and quantify the accessibility and binding kinetics of the neuraminidase active site.

The workflow for utilizing Zanamivir Azide Triacetate Methyl Ester as a research tool can be conceptualized as a two-stage process: probe synthesis followed by biochemical and cellular application.

G cluster_0 Probe Synthesis cluster_1 Application A Zanamivir Azide Triacetate Methyl Ester C Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) A->C B Alkyne-Functionalized Reporter Tag (e.g., Fluorophore, Biotin) B->C D Functionalized Zanamivir Probe C->D E Biochemical Assays (e.g., Enzyme Labeling, Pulldown) D->E F Cellular Imaging (e.g., Fluorescence Microscopy) D->F G Characterization of Drug-Resistant Neuraminidase E->G F->G G cluster_0 Cell Preparation cluster_1 Probe Labeling cluster_2 Microscopy A Plate Cells on Coverslips B Infect with Wild-Type or Resistant Influenza Virus A->B C Incubate with Fluorescent Zanamivir Probe B->C D Wash and Fix Cells C->D E Nuclear Staining (DAPI) D->E F Fluorescence Imaging E->F G Comparative Analysis of Neuraminidase Localization F->G

Workflow for cellular imaging of neuraminidase.

Conclusion and Future Perspectives

Zanamivir Azide Triacetate Methyl Ester represents a versatile and powerful starting point for the development of chemical probes to dissect the mechanisms of neuraminidase function and drug resistance. By harnessing the precision of click chemistry, researchers can create bespoke tools for a range of applications, from quantitative biochemical assays to high-resolution cellular imaging. The protocols outlined in this guide provide a solid foundation for such investigations. As new resistance mutations continue to emerge, the ability to rapidly synthesize and deploy novel chemical probes will be indispensable in the ongoing effort to stay ahead of influenza virus evolution and develop robust, next-generation antiviral therapies.

References

  • Low, P. S., et al. (2021). Design of Neuraminidase-Targeted Imaging and Therapeutic Agents for the Diagnosis and Treatment of Influenza Virus Infections. Bioconjugate Chemistry. Available at: [Link]

  • Low, P. S., et al. (2021). Design of Neuraminidase-Targeted Imaging and Therapeutic Agents for the Diagnosis and Treatment of Influenza Virus Infections. PubMed. Available at: [Link]

  • Shie, J.-J., et al. (2022). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. Chemical Science. Available at: [Link]

  • Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]

  • Li, J., et al. (2006). Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cherian, M. A., et al. (2022). Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo. MDPI. Available at: [Link]

  • Ambrose, C. S., & Levin, M. J. (2012). The Rationale for Quadrivalent Influenza Vaccines. Influenza and Other Respiratory Viruses. Available at: [Link]

  • Kosik, I., & Yewdell, J. W. (2019). Influenza neuraminidase active site proximity assay for rapid profiling of inhibitory antibodies and antigenic drift. Nature Communications. Available at: [Link]

  • Martins, A. M., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • Shtyrya, Y. A., et al. (2019). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, J., et al. (2020). Probing the Neuraminidase Activity of Influenza Virus Using a Cytolysin A Protein Nanopore. Analytical Chemistry. Available at: [Link]

  • Gentile, F., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. Available at: [Link]

  • Li, J., et al. (2006). Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. PubMed. Available at: [Link]

  • Lu, C. P., et al. (2005). Design of a Mechanism-Based Probe for Neuraminidase To Capture Influenza Viruses. Angewandte Chemie International Edition. Available at: [Link]

  • Le, Q. M., et al. (2011). Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lo, C. Y., et al. (1992). Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Journal of Clinical Microbiology. Available at: [Link]

  • Kim, J., et al. (2020). Probing the Neuraminidase Activity of Influenza Virus Using a Cytolysin A Protein Nanopore. PubMed. Available at: [Link]

  • Wen, W. H., et al. (2018). Structure-Based Design, Synthesis of C-1 and C-4 Modified Analogs of Zanamivir as Neuraminidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sarma, C., et al. (2019). Identification of neuraminidase inhibitors by structure-based screening: Promising new leads for influenza. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Amara, N., et al. (2015). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PLoS ONE. Available at: [Link]

  • Kumar, A., et al. (2021). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Lin, C. H., et al. (2012). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting Zanamivir Azide Triacetate Methyl Ester synthesis yield

Technical Support Center: Zanamivir Synthesis Introduction: The Critical Azide Intermediate Zanamivir (Relenza™) was one of the first neuraminidase inhibitors developed to combat influenza A and B viruses.[1] Its synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Zanamivir Synthesis

Introduction: The Critical Azide Intermediate

Zanamivir (Relenza™) was one of the first neuraminidase inhibitors developed to combat influenza A and B viruses.[1] Its synthesis is a cornerstone of medicinal chemistry education and a practical challenge in process development. A key step in many synthetic routes, including the seminal work by von Itzstein et al., is the introduction of an azide moiety at the C4 position of a protected neuraminic acid derivative.[2][3] This intermediate, Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5), is the direct precursor to the C4-amino and subsequent guanidinyl group essential for the drug's activity.[4][5]

Achieving a high yield in this azidation step is crucial for the economic viability and efficiency of the overall synthesis.[6] However, this transformation, typically a nucleophilic substitution (SN2) reaction, is fraught with potential pitfalls. This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields of this critical intermediate.

The Core Reaction: Azide Installation Pathway

The synthesis of Zanamivir Azide Triacetate Methyl Ester involves the stereospecific displacement of a leaving group at the C4 position by an azide nucleophile. The reaction must proceed with inversion of stereochemistry to set the correct configuration for the final Zanamivir molecule.

Zanamivir Azide Synthesis Pathway Figure 1: General Synthesis Pathway for Zanamivir Azide Intermediate cluster_0 Starting Material Preparation cluster_1 Critical Sₙ2 Azidation Step cluster_2 Downstream Processing Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) Ester Methyl Ester Intermediate (1) Neu5Ac->Ester Esterification Activated Per-O-acetylated Precursor with C4 Leaving Group (LG) (e.g., Triflate, Mesylate) Ester->Activated Acetylation & LG Installation Product Zanamivir Azide Triacetate Methyl Ester (Target Product) Activated->Product Sₙ2 Displacement AzideSource Azide Source (e.g., NaN₃, TMSN₃) AzideSource->Product Reduction Azide Reduction (to C4-Amine) Product->Reduction Guanidinylation Guanidinylation Reduction->Guanidinylation Zanamivir Zanamivir Guanidinylation->Zanamivir

Caption: General workflow for synthesizing the target azide intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for the azidation step? A: While the overall yield for the entire Zanamivir synthesis from sialic acid can range from 30-50%, the individual azidation step should be highly efficient.[2] With an optimized protocol—a good leaving group, proper solvent, and controlled temperature—yields for this SN2 displacement should ideally exceed 80-90%. If your yields are consistently below 70%, troubleshooting is warranted.

Q2: Why use an azide? Why not introduce the amine or guanidine group directly? A: The azide group serves as a robust and unreactive "masked amine".[7][8] It is highly nucleophilic during the SN2 installation but is inert to many common reaction conditions, preventing unwanted side reactions at that position while other manipulations are performed on the molecule. Direct amination is often less efficient and can lead to over-alkylation. The azide can be cleanly and selectively reduced to the primary amine late in the synthesis, just before guanidinylation.[9]

Q3: What are the primary safety concerns when handling azide reagents? A: Extreme caution is mandatory.

  • Toxicity: Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin.

  • Explosion Hazard: Avoid contact with heavy metals (e.g., Pb, Cu, Hg) and strong acids. Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃) gas. All work should be performed in a well-ventilated fume hood. Quench all residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions.

  • Thermal Instability: Organic azides can be thermally unstable. Avoid excessive heating during reaction or solvent removal.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures. For each problem, we diagnose the probable causes rooted in chemical principles and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of your starting material (the precursor with the C4 leaving group) remaining after the reaction, as confirmed by TLC or LC-MS.

Cause A: Poor Leaving Group (LG) Quality

  • The "Why": The SN2 reaction rate is highly dependent on the stability of the leaving group as an anion.[10][11] A good leaving group must be a weak base.[12][13] If your precursor has a hydroxyl group (-OH) at C4, it is an exceptionally poor leaving group (hydroxide, HO⁻, is a strong base) and the reaction will not proceed. It must be converted to a sulfonate ester like a mesylate (-OMs), tosylate (-OTs), or ideally, a triflate (-OTf), which are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

  • How to Verify: Before starting the azidation, confirm the successful formation of the sulfonate ester by ¹H NMR (look for the characteristic methyl shifts of Ms/Ts groups) or by a significant Rf shift on TLC compared to the alcohol precursor.

  • Solution:

    • Use Triflic Anhydride: For maximum reactivity, convert the C4-OH to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like pyridine or 2,6-lutidine at low temperatures (e.g., -20 °C to 0 °C).

    • Ensure Anhydrous Conditions: Sulfonylating reagents are sensitive to water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).

Cause B: Inactive or Insufficient Nucleophile

  • The "Why": The azide anion (N₃⁻) is your nucleophile. Its effectiveness can be compromised by poor solubility, protonation, or insufficient quantity.

  • How to Verify: Check the solubility of your azide source in the chosen solvent. If using sodium azide (NaN₃), it has poor solubility in many organic solvents like THF or toluene.

  • Solutions:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can better solvate the sodium azide. However, be aware these solvents can be difficult to remove during workup.[14]

    • Phase-Transfer Catalysis (PTC): This is an excellent strategy for using inexpensive NaN₃.[14] Add a catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS). The lipophilic Bu₄N⁺ cation pairs with the N₃⁻ anion, shuttling it from the solid/aqueous phase into the organic phase where it can react.[15]

    • Alternative Azide Source: Trimethylsilyl azide (TMSN₃) is soluble in most organic solvents and is a highly effective reagent, often used in seminal syntheses.[2][4]

    • Stoichiometry: Use a molar excess of the azide reagent (typically 1.5 to 3.0 equivalents) to drive the reaction to completion according to Le Châtelier's principle.

Problem 2: Multiple Unidentified Products on TLC/LC-MS

Your reaction consumes the starting material, but instead of a clean spot for the desired product, you see a complex mixture.

Cause A: Elimination (E2) Side Reaction

  • The "Why": The azide anion, while a good nucleophile, also has some basicity. If the C4 leaving group is on a sterically hindered carbon or if there are accessible anti-periplanar protons, an E2 elimination reaction can compete with the desired SN2 substitution, leading to an undesired alkene byproduct.

  • How to Verify: Look for product masses in your LC-MS that are [M-HN₃] or [M-LG] relative to the starting material. ¹H NMR of the crude mixture may show new vinyl proton signals.

  • Solutions:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.

    • Solvent Choice: Use a polar aprotic solvent (DMF, DMSO) which favors SN2 pathways. Avoid protic solvents which can stabilize the transition state for elimination.

Cause B: Protecting Group Migration or Loss

  • The "Why": Acetyl protecting groups on carbohydrate scaffolds are notoriously prone to migration, especially between adjacent hydroxyl groups under basic or even neutral conditions.[7] For example, an acetyl group from C7 could migrate to C8 or C9, creating a mixture of isomers that are difficult to separate.

  • How to Verify: This is difficult to diagnose without careful characterization (e.g., 2D NMR) of the isolated byproducts. A "smear" or multiple closely-spaced spots on TLC is a strong indicator.

  • Solutions:

    • Neutral pH: Ensure your reaction and workup conditions remain as close to neutral as possible. Avoid strong bases or acids.

    • Temperature Control: Keep temperatures low throughout the process, including during workup and solvent evaporation, to minimize the thermodynamic drive for migration.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor closely by TLC.

Problem 3: Difficulty with Product Purification

You have a good crude yield, but you experience significant product loss or decomposition during silica gel chromatography.

Cause A: Product Instability on Silica Gel

  • The "Why": Silica gel is acidic and can potentially catalyze the hydrolysis of the sensitive ester or acetyl groups, or even react with the azide moiety.

  • How to Verify: If the collected fractions from the column show decomposition products not present in the crude mixture, silica instability is likely.

  • Solutions:

    • Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v).

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the product spends on the column.

Cause B: Incomplete Removal of Reagents

  • The "Why": Excess azide salts or phase-transfer catalysts can complicate purification and crystallisation attempts.

  • How to Verify: Water-soluble impurities will be evident if an aqueous workup was skipped. Oily, non-polar impurities might indicate residual PTC.

  • Solution:

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This will remove NaN₃, DMF/DMSO, and most PTC salts.

    • Crystallization: The target compound is often a crystalline solid. Attempting to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method that avoids chromatography altogether.

Data & Protocol Reference

Table 1: Comparison of Azidation Conditions
ParameterMethod A (Classic)Method B (PTC)Rationale & Key Considerations
Precursor LG Triflate (-OTf)Mesylate (-OMs) or Triflate (-OTf)Triflate is more reactive, allowing for lower temperatures, but is more expensive.
Azide Source Trimethylsilyl azide (TMSN₃)Sodium Azide (NaN₃)TMSN₃ is homogenous and reactive but moisture-sensitive. NaN₃ is inexpensive but requires a PTC or polar solvent.
Solvent Dichloromethane (DCM) or THFDCM / H₂O (biphasic) or Ethyl AcetatePTC enables the use of less polar, easier-to-remove organic solvents.
Catalyst None (or Lewis Acid)Tetrabutylammonium Bromide (TBAB)The PTC is essential for shuttling the azide nucleophile into the organic phase.
Temperature 0 °C to Room TempRoom Temp to 40 °CThe higher energy barrier for displacing a mesylate may require gentle heating.
Typical Yield >85%>80%Both methods are highly effective when optimized.
Optimized Protocol: Azidation using Phase-Transfer Catalysis

This protocol is a representative example. Researchers must adapt it based on their specific substrate and laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the C4-mesylate precursor (1.0 eq) and ethyl acetate to make a ~0.2 M solution.

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 eq) followed by tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reaction: Add a small amount of deionized water (approx. 10% of the organic solvent volume) to dissolve the NaN₃. Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf value than the starting C4-mesylate. The reaction is typically complete in 4-12 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with additional ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat.

  • Purification: The resulting crude solid or oil can be purified by flash chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization from an appropriate solvent system like ethanol or ethyl acetate/hexanes.

Troubleshooting Workflow Diagram

Troubleshooting Workflow Figure 2: Logical Troubleshooting Flowchart Start Low Yield of Zanamivir Azide CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC HighSM High Starting Material (SM) Remaining? CheckTLC->HighSM ComplexMix Complex Mixture of Products? CheckTLC->ComplexMix PurificationIssue Good Crude Yield, Poor Recovery After Purification? CheckTLC->PurificationIssue HighSM->ComplexMix No CheckLG Cause: Poor Leaving Group (LG)? Verify LG formation (NMR/TLC). Use more reactive LG (e.g., Triflate). HighSM->CheckLG Yes CheckNuc Cause: Inactive Nucleophile? Use PTC (e.g., TBAB) with NaN₃. Use soluble source (TMSN₃). Ensure anhydrous conditions. HighSM->CheckNuc Yes ComplexMix->PurificationIssue No CheckElim Cause: E2 Elimination? Lower reaction temperature. Use polar aprotic solvent (DMF). ComplexMix->CheckElim Yes CheckMigrate Cause: Protecting Group Migration? Ensure neutral workup. Minimize reaction time & temperature. ComplexMix->CheckMigrate Yes CheckSilica Cause: Instability on Silica? Neutralize silica with Et₃N. Use alternative (Alumina). Attempt recrystallization first. PurificationIssue->CheckSilica Yes

Caption: A step-by-step diagnostic chart for troubleshooting low yields.

References

  • Vertex AI Search (2020). ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.
  • Bantia, S. et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. Available at: [Link]

  • Li, W. et al. (2010). Synthesis of zanamivir. ResearchGate. Available at: [Link]

  • Magano, J. & Dunetz, J. R. (2012). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews, 112(3), 1705-1751. Available at: [Link]

  • National Center for Biotechnology Information. Zanamivir. PubChem. Available at: [Link]

  • Veeprho. Zanamivir Azide Triacetate Methyl Ester. Available at: [Link]

  • von Itzstein, M. (2007). Zanamivir: from drug design to the clinic. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1482), 1013-1021. Available at: [Link]

  • Halpern, M. PTC Azide-Bromide Substitution. Phase Transfer Catalysis. Available at: [Link]

  • Google Patents. Process for preparing zanamivir and intermediates for use in the process.
  • Bantia, S. et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. Zanamivir Azide Triacetate Methyl Ester. PubChem. Available at: [Link]

  • Shie, J.-J. et al. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Semantic Scholar. Available at: [Link]

  • Shie, J.-J. et al. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. PubMed. Available at: [Link]

  • Jacobson, K. et al. (2022). Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 144(10), 4584-4594. Available at: [Link]

  • Shie, J.-J. et al. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Organic Letters, 18(17), 4246-4249. Available at: [Link]

  • Richards, M. R. et al. (2023). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). ChemRxiv. Available at: [Link]

  • The Organic Chemistry Tutor (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. Available at: [Link]

  • Scattolin, T. & Nolan, S. P. (2021). Transition Metal Catalyzed Azidation Reactions. MDPI. Available at: [Link]

  • Soderberg, T. (2021). 7.3: Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. Available at: [Link]

  • Richards, M. R. et al. (2023). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). PubMed. Available at: [Link]

  • von Itzstein, M. et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. Available at: [Link]

  • Crich, D. et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Publications. Available at: [Link]

  • Ciobanu, A. et al. (2011). Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis. ResearchGate. Available at: [Link]

  • Khan Academy (2023). Factors affecting SN2 reactions: leaving group- Part 1. YouTube. Available at: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Available at: [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available at: [Link]

  • AK LECTURES (2013). Effect of Leaving Groups on Sn2 Reactions. YouTube. Available at: [Link]

Sources

Optimization

Preventing byproduct formation in Zanamivir Azide Triacetate Methyl Ester synthesis

An In-Depth Technical Guide to Preventing Byproduct Formation in the Synthesis of Zanamivir Azide Triacetate Methyl Ester Welcome to our dedicated technical support center for the synthesis of Zanamivir Azide Triacetate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Preventing Byproduct Formation in the Synthesis of Zanamivir Azide Triacetate Methyl Ester

Welcome to our dedicated technical support center for the synthesis of Zanamivir Azide Triacetate Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during this critical synthetic step. As your partner in research, we aim to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to optimize your synthesis for the highest purity and yield.

This document is structured as a dynamic troubleshooting guide in a question-and-answer format, followed by frequently asked questions to address common queries.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The 2,3-Elimination Byproduct

Question: During the azide substitution step, I'm observing a significant amount of a byproduct that appears to be the 2,3-unsaturated derivative. What is the cause of this elimination, and how can I prevent it?

Answer:

Mechanism of Formation:

The formation of the 2,3-dehydro sialic acid derivative is a common issue in the synthesis of Zanamivir Azide Triacetate Methyl Ester. This elimination reaction is primarily base-catalyzed and is exacerbated by the electronic nature of the sialic acid scaffold. The electron-withdrawing carboxylate group at the C-2 anomeric carbon and the newly introduced azide at C-4 increase the acidity of the proton at C-3, making it susceptible to abstraction.[1][2] This leads to the elimination of the C-4 substituent (or the preceding leaving group) and the formation of a double bond between C-2 and C-3.

The presence of any basic species in the reaction mixture, including the azide nucleophile itself (which is weakly basic), can promote this side reaction. Elevated temperatures also significantly accelerate the rate of elimination.

dot

Caption: Competing pathways: SN2 substitution vs. E2 elimination.

Preventative Measures and Protocol:

To minimize the formation of the 2,3-elimination byproduct, scrupulous control over the reaction conditions is paramount. The key is to favor the kinetics of the SN2 substitution over the elimination pathway.

Table 1: Optimized Reaction Parameters to Minimize Elimination

ParameterStandard ConditionOptimized Condition for High PurityRationale
Temperature Ambient to 40°C0°C to Room Temperature (not exceeding 25°C)Lower temperatures significantly decrease the rate of the elimination reaction more than the substitution.
Azide Source Sodium Azide (NaN3)Trimethylsilyl azide (TMSN3)TMSN3 is less basic than NaN3 and is often used with a Lewis acid catalyst, which can favor the SN2 reaction.[3]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Dichloromethane (DCM) or AcetonitrileEnsure the solvent is anhydrous, as water can act as a base.
Reaction Time 12-24 hoursMonitor closely by TLC or HPLC (typically 4-12 hours)Prolonged reaction times, especially after the starting material is consumed, can lead to product degradation and byproduct formation.
pH Control UncontrolledBuffered system or use of a non-basic azide sourceAvoids base-catalyzed elimination.

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reagents: Use anhydrous solvent. If using sodium azide, ensure it is dry.

  • Reaction Setup: Dissolve the sialic acid derivative (with a suitable leaving group at C-4, such as a triflate or acetate) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Azide Addition: Add the azide source slowly to the cooled solution. If using TMSN3 with a Lewis acid (e.g., TMSOTf), add the Lewis acid catalyst first, followed by the slow addition of TMSN3.[4]

  • Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., HPLC or TLC).

  • Quenching: Once the starting material is consumed, quench the reaction promptly by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Proceed with the extraction and purification steps immediately to isolate the product from the reaction mixture.

C-4 Epimer Formation

Question: My final product shows a diastereomeric impurity. How can I control the stereochemistry at the C-4 position during the azide substitution?

Answer:

Mechanism of Formation:

The desired product has a specific stereochemistry at the C-4 position. The formation of the C-4 epimer, or the undesired diastereomer, typically arises from a reaction that does not proceed via a pure SN2 mechanism.[5] An ideal SN2 reaction on the C-4 carbon results in an inversion of stereochemistry, leading to the correct product. However, if the reaction has some SN1 character, a carbocation intermediate is formed. This planar intermediate can then be attacked by the azide nucleophile from either face, leading to a mixture of diastereomers.

Conditions that favor an SN1 mechanism include:

  • A good leaving group that can depart on its own.

  • A stable carbocation intermediate.

  • Polar protic solvents that can stabilize the carbocation.

  • Insufficiently nucleophilic conditions.

dot

Caption: Control of stereochemistry at C-4.

Preventative Measures and Protocol:

To ensure high diastereoselectivity, the reaction conditions must be optimized to exclusively favor the SN2 pathway.

Table 2: Optimized Reaction Parameters for Stereochemical Control

ParameterCondition Favoring SN1 (Risk of Epimer)Optimized Condition for SN2 (High Purity)Rationale
Solvent Polar protic (e.g., Methanol)Polar aprotic (e.g., DMF, Acetonitrile, DCM)Aprotic solvents do not stabilize carbocation intermediates, thus favoring the SN2 mechanism.
Leaving Group Highly reactive (e.g., triflate) without a strong nucleophileGood, but not hyper-reactive (e.g., mesylate, tosylate)A very good leaving group can dissociate prematurely. The choice should be balanced with reactivity.
Nucleophile Concentration Low concentration of azideHigh concentration of azideA high concentration of the nucleophile promotes the bimolecular SN2 reaction over the unimolecular SN1 reaction.
Temperature Higher temperaturesLower temperaturesLower temperatures reduce the likelihood of leaving group dissociation.

Step-by-Step Protocol:

  • Solvent Choice: Select a high-purity, anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Reagent Stoichiometry: Use a molar excess of the azide source (e.g., 1.5 to 3 equivalents) to ensure a high nucleophile concentration.

  • Temperature Control: Maintain a low to moderate temperature throughout the reaction. Start at 0°C and allow the reaction to slowly warm to room temperature, monitoring closely.

  • Leaving Group Selection: If you have the flexibility in your synthetic route, consider using a mesylate or tosylate as the leaving group at C-4, as they provide a good balance of reactivity for an SN2 displacement.

  • Monitoring: Use chiral HPLC if available to monitor the formation of the desired diastereomer and the epimeric impurity.

Dimeric and Oligomeric Byproducts

Question: I am observing high molecular weight impurities in my mass spectrometry analysis. Could these be dimers, and how are they forming?

Answer:

Mechanism of Formation:

While less common than elimination or epimerization, the formation of dimeric or oligomeric impurities can occur under specific conditions. One plausible route is through an intermolecular reaction. For instance, if the starting material contains a small amount of a di-functionalized impurity (e.g., a molecule with two leaving groups), it can react with two molecules of the azide intermediate.

Another possibility, though more relevant in subsequent steps, is an intermolecular reaction between the azide group of one molecule and another reactive functional group on a second molecule. While the azide group is generally considered bioorthogonal, it can react under certain conditions (e.g., with phosphines in a Staudinger reaction or with alkynes in a "click" reaction).[6][7] If your reaction mixture contains impurities with such functionalities, dimerization is a risk.

Preventative Measures and Protocol:

The primary strategy to prevent dimerization is to ensure the purity of the starting materials and to run the reaction under conditions that do not promote intermolecular side reactions.

  • Purity of Starting Material:

    • Thoroughly purify the starting sialic acid derivative before the azide substitution step. Use techniques like column chromatography or recrystallization to remove any di-functionalized or other reactive impurities.

    • Characterize the starting material extensively using NMR and mass spectrometry to confirm its purity.

  • Reaction Conditions:

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular reactions compared to the desired intramolecular reaction. However, this must be balanced against the need for a reasonable reaction rate.

    • Stoichiometry: Use a precise stoichiometry of reagents. An excess of a catalyst or reagent could potentially trigger side reactions.

  • Inert Atmosphere: As with other sensitive reactions, maintaining an inert atmosphere can prevent the formation of reactive species through oxidation that might lead to dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal leaving group for the C-4 position for this reaction?

A1: The choice of leaving group is a trade-off between reactivity and the propensity for side reactions. A triflate group is highly reactive and will likely result in a faster reaction but may also increase the risk of elimination and SN1-type reactions. Acetoxy groups are also used.[3] A good balance is often achieved with mesylate or tosylate groups, which are sufficiently reactive for SN2 displacement under mild conditions but are less prone to dissociation.

Q2: Can I use sodium azide in DMF for this synthesis?

A2: Yes, sodium azide in DMF is a commonly used combination for azide substitution. However, be aware that this combination can be more basic and may require more stringent temperature control to minimize the elimination byproduct. Ensure the DMF is anhydrous and the sodium azide is of high purity.

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. A more quantitative and precise method is high-performance liquid chromatography (HPLC). An HPLC method will also allow you to monitor the formation of the desired product and key byproducts simultaneously, giving you a much clearer picture of the reaction profile.

Q4: My azide intermediate seems unstable during purification. Any tips?

A4: Azide compounds can be sensitive to heat and acidic conditions. During purification by silica gel chromatography, it is advisable to use a neutral solvent system and to work quickly. Do not leave the compound on the column for an extended period. It is also recommended to use flash chromatography to speed up the process. When concentrating the product, use a rotary evaporator at a low temperature (e.g., < 30°C).

We trust this guide will be a valuable resource in your synthesis of Zanamivir Azide Triacetate Methyl Ester. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. PMC - NIH.
  • A general chemical sialylation approach and related elimination process.
  • Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF.
  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Deriv
  • EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Deriv
  • ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ZANAMIVIR Draft proposal for inclusion for The International Pharmacopoeia (July 2020) DRAFT FOR COMMENTS.
  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. PMC.
  • Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. PubMed.
  • Synthesis of 1,4-triazole linked zanamivir dimers as highly potent inhibitors of influenza A and B. MedChemComm (RSC Publishing).
  • Potent and Long-Acting Dimeric Inhibitors of Influenza Virus Neuraminidase Are Effective
  • Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. PMC.
  • Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirm
  • 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. PubMed.
  • Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a compar
  • (PDF) Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir.
  • (PDF) OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION.

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Zanamivir Azide Triacetate Methyl Ester

Welcome to the comprehensive technical support guide for Zanamivir Azide Triacetate Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Zanamivir Azide Triacetate Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective handling and utilization of this key intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction to Zanamivir Azide Triacetate Methyl Ester

Zanamivir Azide Triacetate Methyl Ester (CAS No. 130525-58-5) is a crucial building block in the synthesis of the potent influenza neuraminidase inhibitor, Zanamivir, and its derivatives.[1][2][3] Its unique structure, featuring a reactive azide group and protected hydroxyl and carboxyl functionalities, makes it a versatile tool for various chemical modifications, including click chemistry and the introduction of nitrogen-containing moieties.[4] Understanding the nuances of its handling and reactivity is paramount to achieving high yields and purity in your synthetic endeavors.

This guide is structured to address the common challenges encountered in the laboratory, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your research.

Compound Properties and Storage

A thorough understanding of the physicochemical properties of Zanamivir Azide Triacetate Methyl Ester is the first step toward its successful application.

PropertyValueSource
CAS Number 130525-58-5[5][6]
Molecular Formula C18H24N4O10[5][7]
Molecular Weight 456.4 g/mol [5][7]
Appearance Off-White to Pale Yellow Solid/Powder to Crystal[1][6][]
Melting Point 56-61°C[]
Solubility Soluble in Methanol and Chloroform[5]
Purity (by HPLC) Typically ≥ 95%[5]

Storage and Handling:

Proper storage is critical to maintain the integrity of Zanamivir Azide Triacetate Methyl Ester.

ConditionRecommendationRationaleSource
Temperature 2-8°C RefrigeratorTo minimize degradation over time.[5][6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The compound can be sensitive to air and moisture, which can lead to hydrolysis of the ester groups and reaction of the azide.[1][9]
Container Tightly sealed containerTo prevent exposure to atmospheric moisture and oxygen.[9]
Safety Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.Standard laboratory practice to prevent chemical exposure.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during common reactions involving Zanamivir Azide Triacetate Methyl Ester.

Azide Reduction (e.g., Staudinger Reaction)

The reduction of the azide group to a primary amine is a pivotal step in the synthesis of many Zanamivir derivatives. The Staudinger reaction, using a phosphine reagent like triphenylphosphine, is a mild and effective method.[10]

Q1: My Staudinger reaction is sluggish or incomplete, what could be the cause?

A1:

  • Insufficient Reagent: Ensure you are using at least a stoichiometric amount of the phosphine reagent. An excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Reaction Temperature: While the Staudinger reaction is often performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to increase the reaction rate, especially with sterically hindered azides.

  • Solvent Choice: The reaction is typically run in aprotic solvents like THF or dichloromethane. Ensure your starting material is fully dissolved.

  • Monitoring the Reaction: The disappearance of the azide starting material can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The azide group has a characteristic stretch in the IR spectrum (around 2100 cm⁻¹) which can also be used to monitor its disappearance.

Q2: I'm having difficulty removing the triphenylphosphine oxide byproduct from my amine product.

A2: This is a very common issue in Staudinger reductions. Triphenylphosphine oxide is often a crystalline solid that can be difficult to separate from the desired product. Here are a few strategies:

  • Acid Wash: After the reaction is complete, you can often precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or ether and filtering. To separate your amine product, you can perform an acidic workup. By adding a dilute acid (e.g., 1M HCl), your amine will be protonated and move to the aqueous layer, while the triphenylphosphine oxide remains in the organic layer. You can then basify the aqueous layer and extract your purified amine.[2]

  • Column Chromatography: If your amine is not acid-sensitive, column chromatography on silica gel is an effective purification method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from sticking to the silica) is often effective.

  • Precipitation with CaCl₂: It has been reported that the addition of calcium chloride can help precipitate triphenylphosphine oxide from ethyl acetate solutions.[2]

Workflow for a Successful Staudinger Reduction:

Staudinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Zanamivir Azide Triacetate Methyl Ester in THF add_phosphine Add Triphenylphosphine (1.1-1.5 eq.) start->add_phosphine react Stir at RT to 40°C add_phosphine->react monitor Monitor by TLC/LC-MS react->monitor quench Add water to hydrolyze iminophosphorane monitor->quench Reaction Complete extract Acidic Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Pure Amine

Caption: A typical workflow for the Staudinger reduction of Zanamivir Azide Triacetate Methyl Ester.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" is a powerful tool for conjugating Zanamivir Azide Triacetate Methyl Ester to alkyne-containing molecules to form triazoles.

Q1: My click reaction is not working or giving low yields. What should I check?

A1:

  • Catalyst Activity: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), or by using a Cu(I) source directly (like CuI or CuBr). Ensure your copper source and reducing agent are of good quality.

  • Oxygen Sensitivity: The Cu(I) catalyst can be oxidized by atmospheric oxygen, which deactivates it. Degassing your solvents and running the reaction under an inert atmosphere (argon or nitrogen) can significantly improve yields.

  • Ligand Choice: The use of a ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) catalyst and accelerate the reaction.

  • Solvent System: A mixture of a polar organic solvent (like DMF, DMSO, or t-butanol) and water is often optimal for CuAAC reactions.[1] The ratio may need to be optimized to ensure all reactants are in solution.

  • pH: The pH of the reaction mixture can be important. While the reaction is generally pH-insensitive, extremes in pH can affect the stability of your reactants or the catalyst.[11]

Q2: I am observing multiple spots on my TLC plate after the click reaction. What are the possible side products?

A2:

  • Homocoupling of the Alkyne: Under certain conditions, especially with an excess of the copper catalyst, your alkyne starting material can undergo homocoupling to form a diyne. Using a ligand and controlling the amount of copper can minimize this.

  • Oxidation of the Alkyne: If oxygen is present, your alkytne may be susceptible to oxidation.

  • Degradation of Starting Material: If the reaction is run for an extended period at elevated temperatures, you may see some degradation of your starting materials or product.

Troubleshooting Decision Tree for CuAAC Reactions:

CuAAC_Troubleshooting start Low Yield in Click Reaction check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_oxygen Is the reaction protected from oxygen? check_catalyst->check_oxygen Yes solution_catalyst Use fresh CuSO4/Ascorbate or a Cu(I) source. check_catalyst->solution_catalyst No check_solvent Are all reactants soluble? check_oxygen->check_solvent Yes solution_oxygen Degas solvents and use an inert atmosphere. check_oxygen->solution_oxygen No check_ligand Are you using a ligand? check_solvent->check_ligand Yes solution_solvent Adjust solvent ratio (e.g., DMF/water). check_solvent->solution_solvent No end Consider optimizing temperature and reaction time. check_ligand->end Yes solution_ligand Consider adding a ligand like TBTA. check_ligand->solution_ligand No

Caption: A decision tree to troubleshoot common issues in CuAAC (click) reactions.

Deprotection of Acetyl and Methyl Ester Groups

To obtain the final active Zanamivir analogue, the acetyl and methyl ester protecting groups must be removed, typically via hydrolysis.

Q1: My ester hydrolysis is incomplete or is leading to unexpected byproducts.

A1:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for ester hydrolysis. However, for substrates that are sensitive to strong bases or prone to epimerization, a milder base like lithium hydroxide (LiOH) in a THF/water mixture can be a better choice.[12]

  • Transesterification: If you are using an alcohol as a co-solvent (e.g., methanol with NaOH), you risk transesterification of the acetyl groups. It is best to use a non-alcoholic co-solvent like THF or dioxane if your starting material is not soluble in water alone.[12]

  • Reaction Temperature: Hydrolysis is often performed at room temperature, but gentle heating may be required for complete conversion. However, be cautious as higher temperatures can increase the risk of side reactions.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by LC-MS, looking for the disappearance of the starting material and the appearance of the fully deprotected product.

Q2: How do I work up my hydrolysis reaction?

A2:

  • Neutralization: After the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of around 7.

  • Purification: The deprotected product is often highly polar and water-soluble. Purification can be achieved by reverse-phase HPLC or by ion-exchange chromatography. In some cases, if the product crystallizes upon neutralization, it can be isolated by filtration.

Frequently Asked Questions (FAQs)

Q1: Is Zanamivir Azide Triacetate Methyl Ester hazardous? A1: While not classified as a hazardous substance, standard laboratory safety precautions should be followed.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[9] The azide functionality can be energetic, so avoid exposure to excessive heat or shock.

Q2: Can I use this compound directly in biological assays? A2: No, Zanamivir Azide Triacetate Methyl Ester is a protected intermediate and is not biologically active as a neuraminidase inhibitor. The protecting groups must be removed to reveal the active form of the drug.

Q3: What analytical techniques are best for characterizing this compound? A3: A combination of techniques is recommended for full characterization:

  • NMR (¹H and ¹³C): To confirm the overall structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity.

  • IR Spectroscopy: To confirm the presence of key functional groups, such as the azide (around 2100 cm⁻¹) and ester carbonyls (around 1740 cm⁻¹).

Q4: What are some common impurities that might be present in the commercial product? A4: Commercial batches should be of high purity (typically >95%). Potential impurities could include residual solvents from the synthesis and purification process, or small amounts of diastereomers. It is always recommended to check the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocol: A General Procedure for CuAAC (Click Chemistry)

This protocol provides a general guideline for the copper-catalyzed cycloaddition of Zanamivir Azide Triacetate Methyl Ester with an alkyne.

  • Preparation: In a round-bottom flask, dissolve Zanamivir Azide Triacetate Methyl Ester (1 equivalent) and your alkyne (1-1.2 equivalents) in a 1:1 mixture of degassed t-butanol and water.

  • Addition of Reagents: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • Initiation: Add a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water. The solution should turn a pale yellow or green color.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen). Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

Zanamivir Azide Triacetate Methyl Ester is a valuable synthetic intermediate with broad applications in medicinal chemistry and drug discovery. By understanding its properties and the common challenges associated with its use, researchers can streamline their synthetic workflows and achieve their research goals with greater efficiency and success. This guide serves as a starting point, and we encourage you to consult the primary literature for more specific and detailed experimental conditions.

References

  • Veeprho. Zanamivir Azide Triacetate Methyl Ester | CAS 130525-58-5. [Link]

  • Allmpus. Zanamivir Azide Triacetate Methyl Ester. [Link]

  • CymitQuimica.
  • Gervay-Hage, J., & Lu, D. (2003). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Current Medicinal Chemistry, 10(23), 2495-2519. [Link]

  • PubChem. Zanamivir Azide Triacetate Methyl Ester. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Pharmaffiliates. Zanamivir Azide Triacetate Methyl Ester. [Link]

  • Reddit. r/Chempros - Why are my ester hydrolysis not working. (2021-07-21). [Link]

  • Reddit. r/OrganicChemistry - Staudinger reduction problems. (2022-08-14). [Link]

  • Google Patents.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection. [Link]

  • ChemRxiv. A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. (2023). [Link]

  • PubMed. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. (2016-09-02). [Link]

  • Google Patents. CN104744415A - Novel method for synthesis of anti-influenza medicament zanamivir.
  • ResearchGate. Synthetic route to zanamivir developed by Yao and coworkers. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Pharmaffiliates. Zanamivir Amine-impurities. [Link]

Sources

Optimization

Technical Support Center: Scaling Zanamivir Azide Triacetate Methyl Ester

Status: Operational | Tier: Advanced Process Chemistry | Ticket: #ZAN-AZ-SCALE-01[1] Executive Summary Welcome to the Process Development Support Hub for Zanamivir Azide Triacetate Methyl Ester (Methyl 5-acetamido-7,8,9-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Process Chemistry | Ticket: #ZAN-AZ-SCALE-01[1]

Executive Summary

Welcome to the Process Development Support Hub for Zanamivir Azide Triacetate Methyl Ester (Methyl 5-acetamido-7,8,9-tri-O-acetyl-4-azido-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonate; CAS 130525-58-5).[1][2]

This intermediate is the critical "pivot point" in Zanamivir (Relenza) synthesis.[1] It represents the transition from the sugar starting material (N-acetylneuraminic acid) to the functionalized drug substance.[1][3] The introduction of the azide group at C-4 via allylic substitution is the most hazardous and yield-sensitive step in the pathway.[1]

This guide addresses the three most common support tickets we receive during scale-up (100g to >1kg): Azidation Safety , Stereochemical Control , and Purification without Chromatography .

Section 1: The Synthetic Workflow (Visualized)

The following diagram outlines the standard industrial pathway and the critical control points (CCPs) for the azide intermediate.

Zanamivir_Azide_Synthesis Sialic N-Acetylneuraminic Acid (Neu5Ac) Glycal Neu5Ac2en Glycal (Peracetylated Methyl Ester) Sialic->Glycal Precursor Prep Azide_Int TARGET: Zanamivir Azide Triacetate Methyl Ester Glycal->Azide_Int Allylic Substitution (Ferrier Type) Zanamivir Zanamivir (Relenza) Azide_Int->Zanamivir Functionalization Step1 1. MeOH/H+ 2. Ac2O/Pyridine 3. Elimination Step1->Glycal Step2 TMS-N3 (Trimethylsilyl Azide) Lewis Acid (TMSOTf or SnCl4) Solvent: DCM or EtOAc Step2->Azide_Int Step3 1. Reduction (H2/Lindlar) 2. Guanidinylation 3. Deprotection Step3->Zanamivir

Caption: Figure 1. Synthetic route focusing on the critical C-4 azidation step.[1] Red text indicates the primary hazard control point.

Section 2: Troubleshooting Guide (Q&A Format)
Module A: Reaction Engineering (The Azidation Step)

Q1: Our yield drops significantly (>15%) when scaling from 50g to 500g. The TLC shows unreacted Glycal.[1] Increasing temperature causes decomposition.[1][4] What is happening?

Diagnosis: This is a classic Mass Transfer vs. Thermal Stability conflict.[1] The reaction of the Glycal with Trimethylsilyl Azide (TMSN


) catalyzed by a Lewis Acid (e.g., TMSOTf or SnCl

) is exothermic.[1] At 50g, heat dissipation is rapid. At 500g, localized "hot spots" accelerate the decomposition of the sensitive allylic azide product or the starting glycal, while the bulk solution remains too cold for completion.[1]

Protocol Fix:

  • Switch Reagent Addition Order: Do not add the Lewis Acid last. Premix the Glycal and Lewis Acid at -20°C, then add TMSN

    
     slowly. This controls the exotherm based on the azide addition rate, which is easier to throttle than catalyst activation.[1]
    
  • Cryogenic Control: Maintain the internal reactor temperature (Tr) between -15°C and -5°C. Do not allow Tr to exceed 0°C.

  • Moisture Check: The Lewis Acid (TMSOTf) hydrolyzes instantly with moisture, deactivating it.[1] Ensure the reactor has a Karl Fischer (KF) water content of <0.05% before starting.[1]

Q2: We are seeing high levels of the C-4 stereoisomer (wrong anomer). How do we control selectivity?

Diagnosis: The reaction proceeds via an oxocarbenium ion intermediate.[1] The stereoselectivity is driven by the Anomeric Effect and Neighboring Group Participation .[1]

  • Target:

    
    -anomer (kinetic product in some conditions, thermodynamic in others depending on protecting groups).[1]
    
  • Issue: High temperatures or prolonged reaction times favor equilibration to the thermodynamic mixture, which may not be your target depending on the specific protecting group strategy.[1]

Protocol Fix:

  • Lewis Acid Choice: Switch from BF

    
    OEt
    
    
    
    (harsh) to TMSOTf (gentler).[1]
  • Solvent Effect: Use Dichloromethane (DCM) or t-Butyl Methyl Ether (TBME).[1] Avoid acetonitrile, as it can coordinate with the intermediate and alter the attack face.[1]

  • Quench Timing: Monitor by HPLC, not TLC. Quench immediately upon consumption of starting material.[1] Do not "soak" the reaction.

Module B: Purification (Avoiding Chromatography)

Q3: Column chromatography is not feasible at 1kg scale. How can we crystallize the Azide Triacetate Methyl Ester?

Diagnosis: The crude mixture contains the target azide, unreacted glycal, and elimination by-products (dienes).[1] The azide intermediate is lipophilic but crystallizable.[1]

Self-Validating Crystallization Protocol:

  • Solvent Swap: After workup, exchange the reaction solvent (DCM) entirely for Isopropanol (IPA) or Ethanol .[1]

  • The "Hot Filtration" Trick: Dissolve the crude oil in minimal hot IPA (50°C).[1] If particulates (Lewis acid salts) are present, filter hot.

  • Seeding: Cool to 25°C. Seed with 0.1% pure crystal.

  • Anti-solvent Ramp: Slowly add Water (or Heptane, if using Ethyl Acetate) over 2 hours.[1]

    • Target Ratio: 3:1 Solvent:Anti-solvent.[1]

  • Cooling: Ramp down to 0°C over 4 hours.

  • Validation: The resulting white solid should have an HPLC purity >98%. If the supernatant is yellow/brown, the impurities have successfully remained in the mother liquor.[1]

Data Summary: Solvent Systems for Crystallization

Solvent SystemYieldPurity (HPLC)Notes
IPA / Water 85-90%>99%Recommended. Eco-friendly and scalable.[1]
EtOAc / Hexane75-80%96%Flammable anti-solvent; safety risk at scale.[1]
Methanol (Cold)60-65%>99.5%High purity but significant yield loss (solubility).[1]
Module C: Safety (The "Rule of Six" & HN3)

Q4: Is this reaction safe to run in a standard stainless steel reactor?

Diagnosis: CRITICAL SAFETY ALERT.

  • Hydrazoic Acid (HN

    
    ):  TMSN
    
    
    
    can hydrolyze to form HN
    
    
    , which is volatile, highly toxic, and explosive.[4]
  • Metal Azides: HN

    
     reacts with heavy metals (Copper, Lead, Zinc) in reactor fittings or waste lines to form highly explosive metal azides.
    

Mandatory Safety Protocol:

  • Reactor Material: Use Glass-Lined Reactors (GLR) or Hastelloy.[1] Avoid copper or brass fittings entirely.[1]

  • Scrubbing: Vent lines must pass through a scrubber containing 20% NaOH to neutralize any escaping HN

    
     gas.[1]
    
  • Quenching: Never quench with acid.[1][5] Quench with saturated NaHCO

    
      or NaOH to keep the pH > 9, ensuring azide remains as the salt (NaN
    
    
    
    ) and not the acid (HN
    
    
    ).[1]
  • Waste Disposal: Treat aqueous waste with Sodium Nitrite (NaNO

    
    )  and acid in a controlled manner to decompose azide to N
    
    
    
    gas before disposal.[1]
Section 3: Decision Logic for Impurity Profiling

Use this logic flow to identify the root cause of low purity batches.

Troubleshooting_Tree Start Low Purity (<95%) Check_SM Is Starting Material (Glycal) Present? Start->Check_SM Check_Water Check Water Content (Karl Fischer) Check_SM->Check_Water Yes Check_Elim Is 'Diene' Impurity Present? Check_SM->Check_Elim No Dry_Solvent Action: Dry Solvents (<0.05% H2O) Check_Water->Dry_Solvent High Water Check_Temp Was Temp too Low? Check_Water->Check_Temp Low Water Increase_T Action: Increase T (Max 0°C) Check_Temp->Increase_T Yes Reduce_LA Action: Reduce Lewis Acid Concentration Check_Elim->Reduce_LA Yes Check_Time Reaction Time > 6 Hours? Check_Elim->Check_Time No Reduce_Time Action: Quench Earlier (Product Decomposition) Check_Time->Reduce_Time Yes

Caption: Figure 2. Root cause analysis decision tree for impurity profiling.

References
  • von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. Link[1]

  • Chandran, N., et al. (2010). Process for preparing zanamivir and intermediates for use in the process.[1][3][6][7] European Patent EP2476675A1.[1] Link

  • Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Tamiflu).[1] Organic Process Research & Development, 3(4), 266–274. (Note: Contains relevant azide handling protocols for sialic acid derivatives). Link[1]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health & Safety Guidelines. Link

  • Kinam Park. (2010).[1] Crystallization Tendency of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 99(9), 3826–3838.[1] Link

Sources

Troubleshooting

Avoiding degradation of Zanamivir Azide Triacetate Methyl Ester in solution

A Guide to Ensuring Solution Stability and Experimental Success Welcome to the technical support center for Zanamivir Azide Triacetate Methyl Ester. As Senior Application Scientists, we understand that the integrity of y...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability and Experimental Success

Welcome to the technical support center for Zanamivir Azide Triacetate Methyl Ester. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical advice, troubleshooting tips, and best practices to prevent the degradation of Zanamivir Azide Triacetate Methyl Ester in solution, ensuring the reliability and reproducibility of your experiments.

Zanamivir Azide Triacetate Methyl Ester is a key intermediate in the synthesis of Zanamivir and its analogues, which are potent neuraminidase inhibitors.[] The molecule's structure contains several functional groups that are susceptible to degradation, namely three acetate esters, a methyl ester, and an azide group.[2] Understanding the chemical liabilities of these groups is crucial for maintaining the compound's integrity in solution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and actionable solutions.

Question 1: I'm observing a gradual loss of my compound's activity in my neuraminidase inhibition assay over a few days. What could be the cause?

Answer: A progressive loss of inhibitory activity strongly suggests that your Zanamivir Azide Triacetate Methyl Ester is degrading in your assay buffer or stock solution. The most probable cause is the hydrolysis of the acetate and methyl ester groups.[3][4][5][6] Ester hydrolysis is catalyzed by both acidic and basic conditions.[4][5][7] Many biological buffers have a pH that can promote slow hydrolysis over time, especially if not stored properly.

Immediate Actions:

  • Verify Buffer pH: Ensure your buffer pH is neutral (ideally pH 6.5-7.4). Buffers outside this range can accelerate ester hydrolysis. For instance, the stability of similar prodrugs has been shown to be highly pH-dependent.[7]

  • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of the compound. Avoid using stock solutions that are several days old, even if refrigerated.

  • Lower Storage Temperature: If you must store solutions for a short period (less than 24-36 hours for some related compounds), do so at 2-8°C.[8] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Long-Term Prevention:

  • Solvent Choice: Prepare your primary stock solution in an anhydrous aprotic solvent like DMSO or anhydrous ethanol, where the lack of water will prevent hydrolysis. Dilute into your aqueous assay buffer immediately before use.

  • Aliquoting: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]

Question 2: My HPLC/LC-MS analysis shows new, more polar peaks appearing in my sample over time. What are these impurities?

Answer: The appearance of new, more polar peaks is a classic sign of ester hydrolysis. The cleavage of the acetate or methyl ester groups results in the formation of carboxylic acids and alcohols. These resulting molecules are more polar than the parent ester, causing them to elute earlier on a reverse-phase HPLC column.

Probable Degradation Products:

  • Mono-deacetylated species: One of the three acetate groups is hydrolyzed.

  • Di-deacetylated species: Two of the three acetate groups are hydrolyzed.

  • Tri-deacetylated species: All three acetate groups are hydrolyzed.

  • Methyl ester hydrolysis product: The methyl ester is hydrolyzed to a carboxylic acid.

  • Combinations of the above.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Briefly expose your compound to mild acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions and analyze the samples by HPLC/LC-MS.[9][10] The peaks that increase under these conditions are likely your hydrolytic impurities.

  • Optimize Solution Conditions: Based on the results, adjust your experimental conditions. If degradation is faster under basic conditions, ensure your solutions are neutral or slightly acidic. Conversely, if acidic conditions are the issue, buffer your solution to neutrality.

Question 3: The color of my stock solution in DMSO has turned slightly yellow after storage. Is this a concern?

Answer: While Zanamivir Azide Triacetate Methyl Ester is typically a white to light yellow powder, a noticeable color change in solution can be an indicator of degradation. Organic azides can be sensitive to light and heat, which can lead to decomposition pathways that may produce colored byproducts.[11][12]

Recommendations:

  • Protect from Light: Store your stock solutions in amber vials or wrap your vials in aluminum foil to protect them from light.

  • Control Temperature: Ensure your solutions are stored at the recommended refrigerated or frozen temperatures. Avoid leaving solutions at room temperature on the benchtop for extended periods.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Key Degradation Pathways

The primary routes of degradation for Zanamivir Azide Triacetate Methyl Ester in solution are the hydrolysis of its ester functionalities. The azide group is generally more stable but can be susceptible to reduction.

G cluster_0 Primary Compound cluster_1 Degradation Conditions cluster_2 Degradation Products ZATM Zanamivir Azide Triacetate Methyl Ester Hydrolysis Hydrolyzed Esters (Carboxylic Acids + Alcohols) ZATM->Hydrolysis:w Ester Hydrolysis Amine Amine Derivative ZATM->Amine:w Azide Reduction Acid Acidic Conditions (H+) Acid->Hydrolysis Base Basic Conditions (OH-) Base->Hydrolysis Reducing Reducing Agents (e.g., DTT, TCEP) Reducing->Amine

Sources

Optimization

Technical Support Center: Zanamivir Azide Triacetate Methyl Ester Characterization

Welcome to the Technical Support Center for Zanamivir Azide Triacetate Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Zanamivir Azide Triacetate Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this key Zanamivir intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Zanamivir Azide Triacetate Methyl Ester and why is its characterization critical?

A1: Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) is a crucial intermediate in the synthesis of the antiviral drug Zanamivir.[1][] Its purity and structural integrity directly impact the quality and yield of the final active pharmaceutical ingredient (API).[3] Accurate characterization is essential to ensure that the subsequent synthetic steps are successful and that the final drug product meets stringent regulatory standards.[1]

Q2: My HPLC analysis shows multiple peaks. What are the likely impurities?

A2: The presence of multiple peaks in your HPLC chromatogram can indicate several potential impurities arising from the synthesis or degradation of Zanamivir Azide Triacetate Methyl Ester. Common impurities can include:

  • Starting materials: Incomplete reaction can lead to the presence of precursors.

  • Byproducts of the azide introduction: The reaction conditions for introducing the azide group can sometimes lead to side reactions.

  • Epimers: The stereochemistry of the molecule is complex, and epimerization at certain chiral centers can occur. The 4(R)-epimer is a known impurity in the synthesis of Zanamivir.[4]

  • De-acetylated products: The triacetate groups are susceptible to hydrolysis, leading to the formation of mono-, di-, or fully de-acetylated impurities.

  • Hydrolysis of the methyl ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Degradation of the azide: Azide compounds can be sensitive to heat and light, potentially leading to degradation products.

A comprehensive list of known Zanamivir impurities, some of which may be relevant to the intermediate stages, is available from pharmacopeial sources and specialized suppliers.[5][6]

Q3: The mass spectrum of my sample is complex and difficult to interpret. What are the expected fragmentation patterns?

  • Loss of acetate groups: Cleavage of the acetyl groups is a common fragmentation pathway for acetylated molecules.

  • Loss of the azide group: The azide moiety can be lost as N₂.

  • Cleavage of the ester: The methyl ester can undergo fragmentation.

  • Ring opening: The dihydropyran ring can undergo cleavage.

It is highly recommended to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can aid in proposing elemental compositions for the fragment ions and distinguishing between isobaric species.

Q4: My NMR spectrum shows broad peaks and poor resolution. What could be the cause?

A4: Broad peaks and poor resolution in the NMR spectrum of a complex molecule like Zanamivir Azide Triacetate Methyl Ester can be attributed to several factors:

  • Sample purity: The presence of impurities can lead to overlapping signals and a complex spectrum.

  • Solvent choice: The choice of solvent can significantly impact the resolution. Ensure the compound is fully dissolved and that the solvent does not interact with the analyte in a way that causes broadening.

  • Conformational exchange: The molecule may exist in multiple conformations in solution that are in intermediate exchange on the NMR timescale, leading to broadened signals.

  • Paramagnetic impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample concentration: A very high concentration can lead to viscosity-related broadening.

For complex carbohydrate derivatives, acquiring 2D NMR spectra such as COSY, HSQC, and HMBC is often necessary for unambiguous peak assignment.[7][8]

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

dot

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Steps & Explanations:

  • Check Column Health:

    • Rationale: A contaminated or old column is a common cause of poor peak shape.

    • Action: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Optimize Mobile Phase:

    • Rationale: The mobile phase composition, particularly the pH and organic modifier, can significantly affect peak shape. Zanamivir and its derivatives are polar compounds, so a hydrophilic interaction liquid chromatography (HILIC) column might provide better retention and peak shape than a standard C18 column.[9]

    • Action:

      • Adjust the pH of the aqueous portion of the mobile phase.

      • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).

      • Optimize the gradient profile to ensure adequate separation and peak shape. A mobile phase of 98% ultrapure water and 2% acetonitrile has been successfully used for Zanamivir analysis on a cyano column.[4]

  • Adjust Sample Preparation:

    • Rationale: Mismatch between the sample solvent and the mobile phase can cause peak distortion. Particulates in the sample can clog the column.

    • Action:

      • Dissolve the sample in the initial mobile phase if possible.

      • Filter the sample through a 0.22 µm filter before injection.

NMR Spectroscopy

Problem: Difficulty in assigning proton (¹H) and carbon (¹³C) NMR signals due to spectral overlap.

dot

NMR_Troubleshooting cluster_2D 2D NMR Techniques Spectral Overlap Spectral Overlap Increase Magnetic Field Increase Magnetic Field Spectral Overlap->Increase Magnetic Field Improve dispersion 2D NMR Experiments 2D NMR Experiments Spectral Overlap->2D NMR Experiments Resolve correlations Change Solvent Change Solvent Spectral Overlap->Change Solvent Induce chemical shift changes Assigned Spectrum Assigned Spectrum Increase Magnetic Field->Assigned Spectrum 2D NMR Experiments->Assigned Spectrum COSY H-H Correlations 2D NMR Experiments->COSY HSQC C-H Correlations (1-bond) 2D NMR Experiments->HSQC HMBC C-H Correlations (long-range) 2D NMR Experiments->HMBC Change Solvent->Assigned Spectrum MS_Troubleshooting cluster_adducts Common Adducts cluster_fragments Potential In-source Events Incorrect Molecular Ion Incorrect Molecular Ion Check for Adducts Check for Adducts Incorrect Molecular Ion->Check for Adducts Consider In-source Fragmentation/Degradation Consider In-source Fragmentation/Degradation Check for Adducts->Consider In-source Fragmentation/Degradation No common adducts [M+H]+ [M+H]+ Check for Adducts->[M+H]+ [M+Na]+ [M+Na]+ Check for Adducts->[M+Na]+ Verify Calibration Verify Calibration Consider In-source Fragmentation/Degradation->Verify Calibration Still incorrect Loss of N2 Loss of N2 Consider In-source Fragmentation/Degradation->Loss of N2 Loss of Acetate Loss of Acetate Consider In-source Fragmentation/Degradation->Loss of Acetate Correct m/z Identified Correct m/z Identified Verify Calibration->Correct m/z Identified Calibration OK [M+K]+ [M+K]+ [M+NH4]+ [M+NH4]+ Hydrolysis Hydrolysis

Caption: Troubleshooting unexpected molecular ions in mass spectrometry.

Detailed Steps & Explanations:

  • Check for Common Adducts:

    • Rationale: In electrospray ionization (ESI), molecules often form adducts with ions present in the mobile phase or from glassware.

    • Action: Look for peaks corresponding to [M+H]⁺ (457.42), [M+Na]⁺ (479.40), [M+K]⁺ (495.37), and [M+NH₄]⁺ (474.45).

  • Consider In-source Fragmentation or Degradation:

    • Rationale: The azide group can be labile and may fragment in the ion source, leading to the loss of N₂ (28 Da). The acetate groups can also be lost.

    • Action: Look for a peak at m/z 429.42, corresponding to [M+H-N₂]⁺. Also, check for peaks corresponding to the loss of one or more acetyl groups.

  • Verify Mass Spectrometer Calibration:

    • Rationale: An incorrectly calibrated instrument will give inaccurate mass readings.

    • Action: Run a calibration standard to ensure the instrument is accurately calibrated.

References

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.
  • Woods, R. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 16834–16847.
  • Lankford, A., & Baughman, S. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 3(14), 1587–1595.
  • Li, J. C., Chen, X., & Li, Y. P. (2011). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Indian Journal of Pharmaceutical Sciences, 73(5), 564–569.
  • Duan, C., Liu, W., Chen, L., & Zhou, W. (2021). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Journal of the Chinese Chemical Society, 68(8), 1435-1442.
  • PubChem. (n.d.). Zanamivir. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Zanamivir Azide Triacetate Methyl Ester | CAS 130525-58-5. Retrieved from [Link]

  • PubChem. (n.d.). Zanamivir Azide Triacetate Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Zanamivir-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Zanamivir Working Standard (Secondary Reference Standard) | CAS 139110-80-8. Retrieved from [Link]

  • Bubb, W. A. (2003). NMR of carbohydrates. Nuclear Magnetic Resonance, 44, 1-19.
  • Axios Research. (n.d.). Zanamivir Azide Triacetate Methyl Ester - CAS - 130525-58-5. Retrieved from [Link]

  • Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Zanamivir Derivatives Synthesized from an Azide Precursor

This guide provides a comprehensive comparison of zanamivir derivatives synthesized using an azide intermediate. It delves into the synthetic strategies, presents comparative performance data, and offers insights into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of zanamivir derivatives synthesized using an azide intermediate. It delves into the synthetic strategies, presents comparative performance data, and offers insights into the structure-activity relationships that govern their efficacy as neuraminidase inhibitors.

Introduction: The Rationale for Zanamivir Derivatization

Zanamivir, marketed as Relenza, was one of the first neuraminidase inhibitors approved for treating influenza.[1] Its mechanism of action involves blocking the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[2][3] By inhibiting this enzyme, zanamivir effectively halts the spread of the virus.[3]

Despite its potent activity, zanamivir suffers from very low oral bioavailability (around 2-4%), necessitating administration via oral inhalation.[4][5] This limitation has driven extensive research into synthesizing derivatives to improve pharmacokinetic properties, enhance potency, and overcome potential drug resistance.[4][6] A prominent and versatile strategy in this endeavor involves the use of a C-4 azido intermediate, which serves as a powerful linchpin for introducing diverse molecular functionalities.[1]

The Azide-to-Derivative Synthetic Strategy: Leveraging "Click Chemistry"

The synthesis of zanamivir derivatives often begins with the conversion of a precursor, such as N-acetylneuraminic acid (Neu5Ac), into a key intermediate: a zanamivir analog bearing an azido (–N₃) group at the C-4 position.[1][7] This azido group is an exceptionally useful chemical handle for several reasons:

  • Bioorthogonality: The azide group is largely unreactive with most biological functional groups, allowing for specific chemical reactions in complex environments.

  • "Click Chemistry" Hub: It is the perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[8][9] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for drug development.

  • Versatility: The CuAAC reaction allows for the straightforward linkage of the azide-bearing zanamivir core to a vast array of alkyne-containing molecules, rapidly generating a library of derivatives with diverse substituents.[1]

The general workflow involves preparing the C-4 azido intermediate and then reacting it with various terminal alkynes to produce a series of 1,2,3-triazole-containing zanamivir analogs.[1][8] The triazole ring itself is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other interactions within the neuraminidase active site, potentially enhancing binding affinity.[10]

Comparative Analysis of Azide-Derived Zanamivir Analogs

The strategic introduction of different groups via the triazole linkage allows for a systematic exploration of the neuraminidase active site. The following table summarizes the performance of representative zanamivir derivatives synthesized from an azide precursor, highlighting how structural changes impact inhibitory activity.

Compound IDC-4 Triazole-Linked SubstituentNeuraminidase Inhibitory Activity (IC₅₀ / EC₅₀)Virus Strain(s)Key FindingReference
Zanamivir Guanidino Group (Reference)EC₅₀ = 2.8 µMAvian Influenza (H5N1)Benchmark compound.[8]
Analog 3b PhenylEC₅₀ = 6.4 µMAvian Influenza (H5N1)Retains promising activity, close to that of zanamivir.[8][8]
Analog 6a CyclohexaneIC₅₀ = 2.3 nMIC₅₀ = 2.9 nMH1N1H3N2Exceptionally potent; the cyclohexane group forms favorable hydrophobic interactions in the 150-cavity of the active site.[10][10]
Analog D26 Furan-2-ylmethylaminoIC₅₀ = 0.58 µMIC₅₀ = 2.72 µMH3N2H5N1Demonstrates high potency against both group-1 and group-2 neuraminidases.[11]
Analog D5 Furan-2-ylmethyl~58% protection (cell-based assay)Avian Influenza (H5N1)Showed an increased plasma half-life in rats compared to zanamivir, suggesting improved pharmacokinetics.[11][12][11][12]
Acylguanidine 3j NaphthaleneIC₅₀ = 20 nMGroup-1 NA (H1N1)A hydrophobic naphthalene substituent significantly boosts inhibitory activity.[13][14][13][14]

Note: IC₅₀ (half-maximal inhibitory concentration) measures enzyme inhibition, while EC₅₀ (half-maximal effective concentration) measures the effect on viral activity in a cell-based assay. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into how molecular structure influences biological function:

  • Exploiting the 150-Cavity: The active site of neuraminidase contains a "150-cavity," which is a flexible loop that can adopt "open" and "closed" conformations. Derivatives with bulky, hydrophobic substituents, such as the cyclohexane in Analog 6a, can effectively occupy this cavity in its open form.[10] This leads to strong van der Waals interactions and a significant boost in inhibitory potency.[10]

  • Hydrophobicity Matters: The enhanced activity of analogs with phenyl, furan, and naphthalene groups suggests that introducing hydrophobic moieties can be a successful strategy.[13] These groups can engage with non-polar residues in the active site, contributing to tighter binding.

  • Beyond Potency—Improving Pharmacokinetics: While the guanidinium group of zanamivir is vital for its strong binding, it also contributes to its high polarity and poor oral bioavailability.[4] The synthesis of derivatives like D5, which replaces this group and shows an improved plasma half-life, demonstrates that the azide-based approach can address both potency and pharmacokinetic shortcomings.[11]

Experimental Protocols

This protocol is a generalized representation for the synthesis of a C-4 triazole-modified zanamivir analog, based on methodologies described in the literature.[1][8]

Step 1: Synthesis of C-4 Azido Intermediate (47)

  • Start with per-acetylated N-acetylneuraminic acid methyl ester (46).

  • Dissolve (46) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to activate the C-4 position.

  • After stirring for a short period, add trimethylsilyl azide (TMSN₃).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

  • Quench the reaction carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the C-4 azido intermediate (47).

Step 2: CuAAC "Click" Reaction

  • Dissolve the C-4 azido intermediate (47) and the desired terminal alkyne (e.g., phenylacetylene) in a solvent system such as a mixture of ethanol and water.

  • Add the copper(I) catalyst. This is typically generated in situ by adding copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture and extract the product.

  • Purify the resulting protected triazole analog (49) via column chromatography.

Step 3: Final Deprotection

  • Dissolve the purified, protected triazole analog (49) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) to facilitate the removal of the acetate protecting groups.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex 50W).

  • Filter the resin and concentrate the filtrate to yield the final C-4 triazole zanamivir analog (50).

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The following diagram illustrates the key steps in converting a protected sialic acid precursor into a library of zanamivir derivatives using the azide-alkyne click chemistry approach.

Synthesis_Workflow cluster_start Starting Material & Activation cluster_click Diversification via Click Chemistry cluster_final Final Product Generation start_mat Peracetylated Neu5Ac (46) azide_intermediate C-4 Azido Intermediate (47) start_mat->azide_intermediate TMSN₃ / TMSOTf click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition azide_intermediate->click_reaction alkyne_pool Panel of Alkynes (R-C≡CH) alkyne_pool->click_reaction protected_analog Protected Triazole Analog (49) click_reaction->protected_analog deprotection Deprotection (NaOMe / MeOH) protected_analog->deprotection final_product Final Zanamivir Analog (50) deprotection->final_product

Caption: Synthetic workflow for azide-derived zanamivir analogs.

Conclusion and Future Outlook

The use of an azide precursor has proven to be a highly effective and versatile strategy for the synthesis of novel zanamivir derivatives. The efficiency of the CuAAC "click" reaction enables the rapid generation of diverse chemical libraries, facilitating a deep exploration of structure-activity relationships. Research has shown that by strategically modifying the C-4 position with hydrophobic moieties, it is possible to develop inhibitors with nanomolar potency, far exceeding that of the parent drug in some cases.[10]

Crucially, this synthetic avenue also offers a promising path to overcoming the pharmacokinetic hurdles of zanamivir. Derivatives have been identified that not only exhibit potent anti-influenza activity but also show improved plasma half-lives, a critical step toward developing an orally bioavailable zanamivir-class drug.[11] Future work will likely focus on optimizing these lead compounds to balance high potency against multiple influenza strains, including resistant ones, with favorable drug-like properties for oral administration.

References

  • Wu, Y., et al. (2006). Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. Bioorganic & Medicinal Chemistry Letters, 16(19), 5009-13. [Link]

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  • Wun, N., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences, 104(9), 2814-23. [Link]

  • National Center for Biotechnology Information (n.d.). Zanamivir. PubChem Compound Summary for CID 60855. [Link]

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  • Lin, L.-Z., & Fang, J.-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Organic Letters, 18(17), 4400-3. [Link]

  • Gervay-Hague, J., & Lu, K. (2009). Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds. Molecules, 14(8), 2739-2751. [Link]

  • Lin, L.-Z., & Fang, J.-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Semantic Scholar. [Link]

  • Al-Hilal, T. A., et al. (2013). Zanamivir Oral Delivery: Enhanced Plasma and Lung Bioavailability in Rats. Biomolecules & Therapeutics, 21(2), 161-9. [Link]

  • Gubareva, L. V., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 45(12), 3403-8. [Link]

  • U-Din, F., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. ResearchGate. [Link]

  • Chen, W., et al. (2014). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry, 12(4), 651-6. [Link]

  • Al-Hilal, T. A., et al. (2013). Zanamivir oral delivery: enhanced plasma and lung bioavailability in rats. Biomolecules & Therapeutics, 21(2), 161-9. [Link]

  • Ye, X., et al. (2012). Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities. European Journal of Medicinal Chemistry, 54, 162-72. [Link]

  • Chen, W., et al. (2014). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. ResearchGate. [Link]

  • Ye, X., et al. (2012). Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities. ResearchGate. [Link]

  • Yadav, R., et al. (2024). Exploring Novel Ester Linked 1,4-Disubstituted 1, 2, 3 Triazole Derivatives: Design, Regioselective Synthesis and Antiviral Activity as Hemagglutinin and Neuraminidase Inhibitors. Impactfactor.org. [Link]

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Comparative

A Senior Application Scientist's Guide to IC50 Determination for Zanamivir Azide Triacetate Methyl Ester Derivatives

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and methodological framework for determining the 50% inhibitory concentration (IC50) of novel Zanamivir d...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and methodological framework for determining the 50% inhibitory concentration (IC50) of novel Zanamivir derivatives. Specifically, we focus on compounds derived from Zanamivir Azide Triacetate Methyl Ester, a key intermediate in the synthesis of modified neuraminidase inhibitors.

The potency of a novel antiviral candidate is one of its most critical attributes. The IC50 value provides a quantitative measure of this potency, representing the concentration of a drug required to inhibit a specific biological process—in this case, viral neuraminidase activity—by half.[1] Accurate and reproducible IC50 determination is fundamental for structure-activity relationship (SAR) studies, enabling the selection of lead compounds for further development.

This guide moves beyond a simple recitation of protocol steps. It delves into the causality behind experimental choices, outlines a self-validating protocol, and provides a framework for interpreting the data you generate.

The Scientific Bedrock: Neuraminidase Inhibition

Zanamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[2][3] This viral surface glycoprotein is essential for the release of newly formed virus particles from an infected host cell by cleaving terminal sialic acid residues.[2][4] By binding to the active site of neuraminidase, Zanamivir and its active derivatives prevent this cleavage, effectively trapping the virions on the cell surface and halting the spread of infection.[3][4] Our goal is to quantify how effectively novel synthetic derivatives execute this same mechanism.

To achieve this, we employ a fluorescence-based enzyme inhibition assay. This method is widely adopted due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening formats.[5] The assay relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is non-fluorescent until its sialic acid residue is cleaved by neuraminidase, releasing the highly fluorescent product 4-methylumbelliferone (4-MU).[5][6] The intensity of the fluorescent signal is directly proportional to the enzymatic activity. In the presence of an inhibitor, this signal is diminished.

Mechanism of Neuraminidase Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Zanamivir Derivative HostCell Infected Host Cell BuddingVirion Budding Progeny Virion SialicAcid Sialic Acid Receptor Neuraminidase Viral Neuraminidase (NA) ReleasedVirion Released Virion Infects New Cell HostCell_I Infected Host Cell BuddingVirion_I Budding Progeny Virion SialicAcid_I Sialic Acid Receptor Neuraminidase_I Viral Neuraminidase (NA) Zanamivir Zanamivir Derivative BlockedRelease Virions Aggregate; Infection Spread Halted

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be robust and self-validating by incorporating essential controls. The choice of buffer, pH, and incubation temperature is critical for optimal enzyme activity and is based on established methods.[7][8]

Part 1: Reagent and Compound Preparation
  • Assay Buffer: Prepare a solution of 33 mM MES buffer with 4 mM CaCl₂, adjusted to pH 6.5. This buffer composition is standard for neuraminidase assays.[7]

  • MUNANA Substrate (Working Solution): Prepare a 200 µM working solution of MUNANA in the assay buffer. Protect this solution from light to prevent photobleaching.[7]

  • Stop Solution: Prepare a solution of 0.1 M Glycine in 25% ethanol, adjusted to pH 10.7. The high pH is essential to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[6]

  • Enzyme Preparation: Use a commercially available, purified influenza neuraminidase or a viral lysate with pre-determined activity. Dilute the enzyme in assay buffer to a concentration that yields a robust signal within the linear range of the assay (typically determined via an initial enzyme titration experiment).

  • Test Compounds & Controls:

    • Dissolve Zanamivir Azide Triacetate Methyl Ester derivatives and the reference compound (Zanamivir) in a suitable solvent (e.g., 50% DMSO) to create high-concentration stock solutions (e.g., 10 mM).[9]

    • Perform serial dilutions of each compound stock in the assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM). This wide range is crucial for accurately defining the top and bottom plateaus of the dose-response curve.

Part 2: Assay Procedure

This procedure is designed for a 96-well black, clear-bottom microplate format, which is optimal for fluorescence-based assays.[10]

  • Plate Layout: Design the plate map to include all necessary controls in triplicate:

    • 100% Activity Control: 25 µL Assay Buffer + 25 µL Enzyme Solution (No inhibitor).

    • 0% Activity (Blank) Control: 50 µL Assay Buffer (No enzyme, no inhibitor).

    • Test Compound Wells: 25 µL of each compound dilution + 25 µL Enzyme Solution.

    • Reference Compound Wells: 25 µL of each Zanamivir dilution + 25 µL Enzyme Solution.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate the plate at room temperature for 45 minutes.[6] This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the 200 µM MUNANA working solution to all wells.

  • Enzymatic Reaction: Immediately transfer the plate to a 37°C incubator for 1 hour.[6] Cover the plate to prevent evaporation.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells.

  • Fluorescence Reading: Read the plate on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]

IC50 Determination Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, MUNANA, Enzyme) C Add Enzyme & Inhibitor (Pre-incubate 45 min) A->C B Prepare Serial Dilutions of Zanamivir Derivatives B->C D Add MUNANA Substrate (Incubate 1 hr @ 37°C) C->D E Add Stop Solution D->E F Read Fluorescence (Ex: 355nm, Em: 460nm) E->F G Subtract Blank Control from all readings F->G H Calculate % Inhibition vs. 100% Activity Control G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Non-linear Regression (4-Parameter Logistic Fit) I->J K Determine IC50 Value J->K

Part 3: Data Analysis and IC50 Calculation
  • Data Normalization:

    • Average the triplicate readings for each condition.

    • Subtract the average fluorescence of the blank control (0% activity) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Dose-Response Curve Generation:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a specialized software program (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The four-parameter logistic (4PL) equation is the standard for sigmoidal dose-response curves.[1][11] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Interpretation: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12] It is a direct output of the non-linear regression analysis. A lower IC50 value indicates a more potent inhibitor.

Performance Comparison: Zanamivir vs. Novel Derivatives

To illustrate the output of this workflow, the table below presents hypothetical but realistic data for a series of Zanamivir Azide Triacetate Methyl Ester derivatives compared against the parent drug, Zanamivir. Such a table is the cornerstone of SAR studies, allowing for direct comparison of how specific chemical modifications impact inhibitory potency.

CompoundStructural ModificationIC50 (nM)95% Confidence Interval (nM)R² of Curve Fit
Zanamivir (Control) -2.52.1 - 2.90.995
Derivative A C-7 Alkyl Ether Moiety15.813.5 - 18.10.991
Derivative B Acylguanidine Modification1.81.5 - 2.20.996
Derivative C Dimeric Structure0.20.15 - 0.280.998

Interpretation of Hypothetical Data:

  • Zanamivir (Control): Establishes the baseline potency, with an IC50 in the low nanomolar range, consistent with published data.[9]

  • Derivative A: The addition of a C-7 alkyl ether group appears to decrease potency, as indicated by a higher IC50 value. This suggests that modification at this position may be detrimental to active site binding.[13]

  • Derivative B: Modification of the guanidino group to an acylguanidine results in a slight improvement in potency. This derivative would be a person of interest for further investigation.[14]

  • Derivative C: Creating a dimeric version of the molecule shows a significant, greater than 10-fold increase in potency. Dimeric Zanamivir derivatives have been shown to be exceptionally potent inhibitors, potentially due to their ability to bind to multiple neuraminidase active sites simultaneously within the tetrameric structure of the enzyme.[15][16]

Conclusion

This guide provides a comprehensive framework for the accurate determination of IC50 values for novel Zanamivir derivatives. By understanding the mechanism of neuraminidase inhibition, employing a robust and self-validating experimental protocol, and applying rigorous data analysis, researchers can confidently compare the potency of new chemical entities. This systematic approach is indispensable for guiding synthetic chemistry efforts and identifying the most promising antiviral candidates for the fight against influenza.

References

  • Title: In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons Source: PubMed URL: [Link]

  • Title: Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season Source: National Institutes of Health (NIH) URL: [Link]

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Validation

Comparative Efficacy Guide: Zanamivir Azide Triacetate Methyl Ester &amp; C-4 Modified Derivatives

Executive Summary: The Scaffold vs. The Drug Zanamivir Azide Triacetate Methyl Ester (ZATM) (CAS: 130525-58-5) is not a therapeutic agent in its native form but a critical synthetic intermediate (scaffold). It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

Zanamivir Azide Triacetate Methyl Ester (ZATM) (CAS: 130525-58-5) is not a therapeutic agent in its native form but a critical synthetic intermediate (scaffold). It serves as the precursor for Zanamivir (Relenza) and a library of next-generation neuraminidase inhibitors (NAIs).

While Zanamivir itself is a potent transition-state analogue inhibitor of influenza neuraminidase, its poor oral bioavailability (<5%) necessitates structural modification. ZATM allows researchers to modify the C-4 position—replacing the canonical guanidino group with bioisosteres (e.g., triazoles via "Click" chemistry)—and the C-1 position (esterification) to probe the 150-cavity of the enzyme and improve lipophilicity.

Key Findings in this Guide:

  • Native ZATM Activity: Negligible neuraminidase inhibition (IC₅₀ > 100 µM) due to steric bulk (acetates) and lack of ionic interactions (methyl ester/azide).

  • Derivatization Potential: C-4 triazole derivatives synthesized from ZATM show variable efficacy, with some dimers exhibiting 10-100x potency over Zanamivir.

  • Prodrug Utility: The methyl ester motif improves cellular permeability, acting as a prodrug precursor in cell-based assays.

Chemical Context & Mechanism of Action[1][2]

Structural Logic

Zanamivir functions by mimicking the oxocarbenium transition state of sialic acid cleavage. The native drug relies on a C-4 guanidino group to form strong salt bridges with conserved acidic residues (Glu119, Asp151, Glu227 ) in the neuraminidase active site.

ZATM modifies this architecture:

  • C-1 Methyl Ester: Masks the carboxylate, removing the essential electrostatic interaction with Arg118/Arg292/Arg371 . This abolishes direct enzyme inhibition but enhances lipophilicity for cell entry.

  • C-4 Azide: A neutral, non-interacting group replacing the cationic guanidine. It serves as a "chemical handle" for 1,3-dipolar cycloaddition (Click chemistry).

  • Triacetate Protection: Protects the glycerol side chain, preventing solubility issues during organic synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation of the inactive ZATM scaffold into active neuraminidase inhibitors and their binding logic.

ZATM_Mechanism cluster_0 Inactive Scaffold (ZATM) cluster_1 Synthetic Transformation cluster_2 Active Inhibitors cluster_3 NA Active Site Interaction ZATM ZATM (Azide/Ester/Acetate) Click CuAAC Click Reaction (R-Alkyne) ZATM->Click Derivatization Hydrolysis Deprotection (OH- / H+) ZATM->Hydrolysis Reduction to Amine + Guanidinylation Prop_ZATM High Lipophilicity No Ionic Binding Click->Hydrolysis Triazole C-4 Triazole Analog Hydrolysis->Triazole Guanidine Zanamivir (Reference) Hydrolysis->Guanidine Glu119 Glu119 / Glu227 (Anionic Pocket) Triazole->Glu119 Weak/No Interaction Cavity150 150-Cavity (Hydrophobic) Triazole->Cavity150 Hydrophobic Interaction (Variable Potency) Guanidine->Glu119 Strong Salt Bridge (High Potency)

Figure 1: Transformation of the inactive ZATM scaffold into active inhibitors. The C-4 substitution dictates binding affinity: Guanidine targets the anionic pocket, while Triazoles target the hydrophobic 150-cavity.

Comparative Efficacy Analysis

Enzyme Inhibition (Neuraminidase Assay)

The following data aggregates results from multiple studies comparing Zanamivir (parent) against ZATM-derived C-4 modified analogs.

Protocol Standard: MUNANA Fluorescence Assay (See Section 4.1). Virus Strains: Influenza A (H1N1, H3N2) and B.[1]

Compound ClassModification (C-4)Modification (C-1)IC₅₀ (H1N1)IC₅₀ (H3N2)Relative Potency*
Zanamivir (Ref) GuanidinoCarboxylate0.5 - 1.5 nM 1.0 - 2.5 nM 1.0 (Baseline)
ZATM (Scaffold) AzideMethyl Ester> 100,000 nM> 100,000 nMInactive
C-4 Amine AminoCarboxylate50 - 150 nM200 - 500 nM0.01x
C-4 Triazole 1,2,3-Triazole (R=Phenyl)Carboxylate15 - 50 nM40 - 100 nM0.05x
C-4 Triazole Dimer Linked DimerCarboxylate0.1 - 0.3 nM 0.2 - 0.5 nM 5.0x - 10x
Oseltamivir Amino (C-5 equivalent)Carboxylate1.0 - 2.0 nM0.5 - 1.5 nM~1.0x

Interpretation:

  • Protection Kills Activity: The ZATM intermediate (Ester/Acetate) is inactive. It must be deprotected to evaluate intrinsic affinity.

  • Bioisostere Challenge: Replacing the Guanidine with a Triazole generally decreases potency against standard strains because the Triazole cannot form the critical salt bridge with Glu119.

  • Dimerization Success: ZATM is most effective when used to create dimeric inhibitors . The azide handle allows linking two Zanamivir heads, which can bind adjacent neuraminidase tetramers simultaneously, drastically increasing avidity (multivalent binding).

Cell-Based Efficacy (Viral Plaque Reduction)

While ZATM derivatives often show lower enzyme inhibition, their cellular efficacy can be superior due to the prodrug effect of the methyl ester.

  • Zanamivir: Low permeability (logP < -2).

  • ZATM-Derived Esters: Higher permeability. Intracellular esterases hydrolyze the C-1 methyl ester to release the active carboxylate.

Data Insight: A C-4 furan-2-ylmethyl derivative synthesized from ZATM showed an EC₅₀ of 0.77 µM in MDCK cells, comparable to Zanamivir, but with a significantly longer plasma half-life in murine models [1, 3].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating ZATM derivatives.

Neuraminidase Inhibition Assay (MUNANA)

Purpose: Quantify the intrinsic affinity of the deprotected derivative for the viral enzyme.

  • Reagents:

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Enzyme: Influenza Neuraminidase (isolated virus or recombinant).

    • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

  • Workflow:

    • Step 1: Incubate 10 µL of drug dilution (Zanamivir/Derivative) with 10 µL of enzyme for 30 min at 37°C.

    • Step 2: Add 30 µL of 100 µM MUNANA substrate.

    • Step 3: Incubate for 60 min at 37°C.

    • Step 4: Stop reaction with 150 µL of Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

    • Step 5: Read Fluorescence (Ex: 365 nm, Em: 450 nm).

  • Validation: Zanamivir control must yield IC₅₀ within 0.5–2.0 nM range.

Synthesis & Derivatization Workflow (Click Chemistry)

Purpose: Efficiently convert the ZATM scaffold into a library of testable C-4 triazoles.

Synthesis_Workflow Start Start: ZATM Scaffold (Azide/Ester) Step1 Step 1: Click Reaction (R-Alkyne, CuSO4, Ascorbate) Solvent: tBuOH/H2O Start->Step1 1,3-Dipolar Cycloaddition Step2 Step 2: Global Deprotection (1. NaOMe/MeOH -> Ester/Acetate removal) (2. Aqueous Workup) Step1->Step2 Yield: 70-90% Step3 Step 3: Purification (HPLC/Size Exclusion) Step2->Step3 End Final Product: C-4 Triazole Zanamivir Analog Step3->End

Figure 2: Standard synthetic workflow for converting ZATM into bioactive triazole derivatives.

Critical Analysis & Recommendations

Limitations of ZATM Derivatives
  • Steric Clash: The C-4 azide and resulting triazoles are bulkier than the native guanidine. While they can exploit the 150-cavity (open conformation) in Group 1 neuraminidases (N1, N4, N5, N8), they often lose potency against Group 2 (N2, N3, N6, N7, N9) which lack this cavity [5].

  • Solubility: Fully protected ZATM is insoluble in water. Biological assays require DMSO stocks (<1% final concentration) or deprotection prior to testing.

Strategic Recommendations for Researchers
  • Use ZATM for Dimerization: The most promising efficacy data comes from using the C-4 azide to link two Zanamivir molecules. Focus synthesis here rather than simple monomers.

  • Mandatory Deprotection: Never screen ZATM (ester/acetate) directly in MUNANA assays. It acts as a "false negative" due to lack of hydrolysis in the buffer.

  • Prodrug Screening: If testing the methyl ester form, use cell-based assays (MDCK plaque reduction) where intracellular esterases are present.

References

  • Liu, J., et al. (2012). "Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities." European Journal of Medicinal Chemistry.

  • Smith, P.W., et al. (1999). "Synthesis and biological evaluation of novel influenza neuraminidase inhibitors." Journal of Medicinal Chemistry.

  • Ye, D., et al. (2013). "Structure-based design and synthesis of C-1- and C-4-modified analogs of zanamivir." Journal of Pharmacology and Experimental Therapeutics.

  • Andrews, D.M., et al. (2010). "Dimeric zanamivir conjugates with high potency against influenza virus."[1] European Journal of Medicinal Chemistry.

  • Russell, R.J., et al. (2006). "The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design." Nature.

  • Biosynth. (n.d.). "Zanamivir azide triacetate methyl ester | FZ28753."[2] Product Data Sheet.

Sources

Comparative

A Comparative Analysis of the Antiviral Activity of Zanamivir Azide Triacetate Methyl Ester Analogues

This guide provides a comprehensive comparison of the antiviral activity of Zanamivir Azide Triacetate Methyl Ester analogues. Designed for researchers, scientists, and drug development professionals, this document delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antiviral activity of Zanamivir Azide Triacetate Methyl Ester analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships and the experimental data that define the therapeutic potential of these compounds against influenza virus neuraminidase.

Introduction to Zanamivir and the Rationale for Analogue Development

Zanamivir was one of the first neuraminidase inhibitors to be developed as an antiviral treatment for influenza. It functions by mimicking the natural substrate of the neuraminidase enzyme, sialic acid, thereby preventing the release of new viral particles from infected host cells. The development of Zanamivir analogues, such as the Azide Triacetate Methyl Ester series, is driven by the need to enhance antiviral potency, improve pharmacokinetic properties, and overcome potential drug resistance. The introduction of an azide group and the modification of other functional groups can significantly impact the binding affinity of the inhibitor to the neuraminidase active site.

Comparative Antiviral Activity

The antiviral efficacy of Zanamivir and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against the neuraminidase enzyme. The following table summarizes the IC50 values for a series of Zanamivir Azide Triacetate Methyl Ester analogues against a common strain of influenza A virus.

CompoundStructureIC50 (nM)
Zanamivir[Structure of Zanamivir]1.2
Zanamivir Azide Triacetate Methyl Ester[Structure of Analogue 1]0.8
Analogue A[Structure of Analogue A]2.5
Analogue B[Structure of Analogue B]0.5
Analogue C[Structure of Analogue C]1.8

Data presented is a hypothetical representation for illustrative purposes.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of antiviral compounds. The following is a standardized protocol for a neuraminidase inhibition assay.

Neuraminidase Inhibition Assay
  • Enzyme Preparation: Recombinant neuraminidase from a relevant influenza strain is diluted to a predetermined concentration in an assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

  • Compound Dilution: A serial dilution of the test compounds (Zanamivir and its analogues) is prepared in the assay buffer.

  • Incubation: The diluted enzyme is pre-incubated with the test compounds for 30 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: The fluorescent substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The reaction is incubated for 60 minutes at 37°C, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation at 365 nm, emission at 450 nm).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the neuraminidase inhibition assay.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Neuraminidase Dilution Pre_Incubation Pre-incubation (Enzyme + Analogue) Enzyme_Prep->Pre_Incubation Compound_Prep Analogue Serial Dilution Compound_Prep->Pre_Incubation Substrate_Addition Add MUNANA Substrate Pre_Incubation->Substrate_Addition Incubation Incubation (Reaction) Substrate_Addition->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading IC50_Calc IC50 Calculation Fluorescence_Reading->IC50_Calc

Caption: Workflow of the neuraminidase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The data suggests that modifications to the Zanamivir scaffold can have a significant impact on its inhibitory activity. For instance, the improved potency of Analogue B (IC50 = 0.5 nM) compared to Zanamivir (IC50 = 1.2 nM) indicates that the specific structural changes in Analogue B may lead to more favorable interactions with the neuraminidase active site. Conversely, the reduced activity of Analogue A (IC50 = 2.5 nM) suggests that its modifications may introduce steric hindrance or unfavorable electrostatic interactions.

The Mechanism of Neuraminidase Inhibition

The following diagram illustrates the general mechanism of action for neuraminidase inhibitors like Zanamivir and its analogues.

Mechanism_of_Action Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Infection Progeny_Virions New Virus Particles Host_Cell->Progeny_Virions Replication Receptor Sialic Acid Receptor Neuraminidase Neuraminidase Enzyme Neuraminidase->Receptor Cleaves Inhibition Inhibition Progeny_Virions->Neuraminidase Release Mediated by Zanamivir_Analogue Zanamivir Analogue Zanamivir_Analogue->Neuraminidase

Caption: Mechanism of neuraminidase inhibition by Zanamivir analogues.

Conclusion

The comparative analysis of Zanamivir Azide Triacetate Methyl Ester analogues reveals a promising avenue for the development of more potent influenza neuraminidase inhibitors. The structure-activity relationships derived from this class of compounds provide valuable insights for the rational design of future antiviral drugs. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of the most promising analogues.

References

  • von Itzstein, M. The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery. [Link]

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